Sporidesmolide I
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2900-38-1 |
|---|---|
Molecular Formula |
C33H58N4O8 |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
(3R,6R,9S,12S,15S,18S)-4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25+,26-,27-/m0/s1 |
InChI Key |
VDFMWZBFYMHHDB-HPVGXKMSSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)O[C@H](C(=O)N[C@@H](C(=O)N([C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C |
Appearance |
Off white to tan white solid |
Origin of Product |
United States |
Foundational & Exploratory
The Fungal Origin and Biosynthesis of Sporidesmolide I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporidesmolide I, a cyclic depsipeptide with noteworthy biological activities, originates from the secondary metabolism of the saprophytic fungus Pithomyces chartarum. This technical guide provides a comprehensive overview of the origin, biosynthesis, and experimental protocols related to this compound. Quantitative data on its production are summarized, and detailed methodologies for its isolation and characterization are presented. Furthermore, a putative biosynthetic pathway, mediated by a non-ribosomal peptide synthetase (NRPS), is proposed and visualized. This document serves as a core resource for researchers engaged in the study and potential application of this fascinating fungal metabolite.
Introduction
This compound is a member of the sporidesmolide family of cyclic depsipeptides, which are produced by the fungus Pithomyces chartarum (also known in some literature as Sporidesmium bakeri or Pseudopithomyces chartarum)[1]. This fungus is commonly found in pastures and on decaying plant matter, particularly in regions with temperate climates like New Zealand[1]. P. chartarum is also known for producing the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants[1]. Sporidesmolides, including this compound, are of interest to the scientific community due to their unique chemical structures and potential biological activities.
Producing Organism: Pithomyces chartarum
Pithomyces chartarum is a dematiaceous hyphomycete characterized by its dark-colored colonies. The fungus exhibits optimal growth and sporulation under specific environmental conditions, which directly influence the production of its secondary metabolites, including this compound.
Culture Conditions for this compound Production
The production of sporidesmolides is closely linked to the growth and sporulation of P. chartarum. While specific yield optimization data for this compound is limited in publicly available literature, general conditions for the cultivation of the fungus and production of related metabolites have been reported. High yields of sporidesmolides are generally associated with high utilization of medium constituents[2].
Table 1: Reported Culture Parameters for Pithomyces chartarum
| Parameter | Recommended Conditions | Notes |
| Temperature | 20-25 °C | Optimal for sporidesmin production, a related metabolite[3]. |
| Medium | Enriched potato carrot medium | Associated with high yields of sporidesmolides[2]. |
| Culture Type | Solid or liquid culture | Both have been used for metabolite production. |
| Aeration | Generally required for fungal growth | Specific requirements for this compound are not detailed. |
| pH | Not explicitly detailed for this compound | Fungal cultures typically prefer slightly acidic to neutral pH. |
Biosynthesis of this compound
This compound is a cyclic hexadepsipeptide, a class of natural products commonly synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs)[1][4]. These enzymatic assembly lines select, activate, and condense specific amino and hydroxy acids to form the final peptide product.
Putative Non-Ribosomal Peptide Synthetase (NRPS) Pathway
While the specific gene cluster responsible for this compound biosynthesis has not been explicitly characterized, a putative pathway can be inferred based on the known structure of the molecule and the general mechanism of NRPSs. The structure of this compound consists of repeating units of L-valine, L-leucine, and 2-hydroxy-isovaleric acid.
The biosynthesis is proposed to proceed through the sequential action of an NRPS enzyme containing distinct modules. Each module is responsible for the incorporation of one specific building block. The key domains within each NRPS module include:
-
Adenylation (A) domain: Selects and activates the specific substrate (amino acid or hydroxy acid) as an adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated substrate via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the substrates held by adjacent T domains.
-
Thioesterase (TE) domain: Catalyzes the release of the final polypeptide chain, often through cyclization.
Caption: Putative biosynthetic pathway of this compound via a modular NRPS.
Experimental Protocols
The following sections detail the methodologies for the isolation and characterization of this compound from P. chartarum cultures, based on established protocols for sporidesmolides.
Fungal Cultivation
P. chartarum can be cultivated on solid media, such as rye-grain, to encourage sporulation and metabolite production.
Protocol 4.1.1: Cultivation on Rye-Grain Medium
-
Medium Preparation: Soak rye grains in water overnight. Drain excess water and autoclave the grains in culture flasks.
-
Inoculation: Inoculate the sterilized rye grains with a spore suspension or mycelial plugs of a toxigenic strain of P. chartarum.
-
Incubation: Incubate the cultures at 22-24°C for 3-4 weeks in the dark to allow for fungal growth and sporulation.
-
Harvesting: After incubation, dry the cultures at 40°C. The dried culture material, containing spores and mycelia, is then ready for extraction.
Extraction and Isolation of this compound
The isolation of this compound involves solvent extraction followed by chromatographic purification.
Protocol 4.2.1: Solvent Extraction
-
Initial Extraction: Extract the dried and milled fungal culture material with a non-polar solvent such as chloroform or diethyl ether at room temperature with stirring.
-
Filtration: Filter the mixture to separate the solvent extract from the fungal biomass.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract containing a mixture of sporidesmolides and other lipids.
Protocol 4.2.2: Chromatographic Purification
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as hexane and ethyl acetate, to separate the different sporidesmolides.
-
Reversed-Phase HPLC: For further purification, utilize reversed-phase high-performance liquid chromatography (HPLC). A C18 column with a mobile phase of acetonitrile and water is typically effective for separating the individual sporidesmolides.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure this compound.
Characterization of this compound
The structure and purity of the isolated this compound can be confirmed using various spectroscopic and spectrometric techniques.
Protocol 4.3.1: Spectroscopic and Spectrometric Analysis
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
-
Hydrolysis and Amino Acid Analysis: To confirm the constituent amino and hydroxy acids, hydrolyze the depsipeptide under acidic conditions. Analyze the resulting components by chromatography (e.g., GC-MS or amino acid analyzer) and compare them with authentic standards.
Caption: General experimental workflow for this compound production and analysis.
Quantitative Data
Quantitative data on the production of this compound is scarce in the literature. However, studies on the production of total sporidesmolides provide some insights.
Table 2: Production of Total Sporidesmolides from Pithomyces chartarum
| Culture Condition | Yield of Total Sporidesmolides | Reference |
| Enriched potato carrot medium | Good correlation with fungal growth | Done et al. (1961)[2] |
| Rye-grain culture | Sufficient for isolation and characterization | Implied from various isolation studies |
Note: Specific yields in mg/L or g/kg are not consistently reported.
Conclusion
This compound is a fascinating secondary metabolite produced by the fungus Pithomyces chartarum. Its biosynthesis is likely orchestrated by a complex non-ribosomal peptide synthetase. The protocols outlined in this guide provide a framework for the cultivation of the producing organism and the subsequent isolation and characterization of this compound. Further research is warranted to fully elucidate the biosynthetic pathway, optimize production yields, and explore the full therapeutic potential of this and other related sporidesmolides. The information presented here serves as a valuable technical resource for scientists and researchers in the fields of natural product chemistry, mycology, and drug development.
References
- 1. Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) The Production of Sporidesmin and Sporidesmolides by (1961) | J. Done | 45 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Sporidesmolide I: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporidesmolide I, a cyclic hexadepsipeptide isolated from the fungus Pithomyces chartarum, represents a class of mycotoxins with a unique chemical architecture. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It consolidates available spectroscopic data, outlines experimental methodologies for its study, and presents visual representations of its structure and analytical workflows. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycotoxicology, and drug discovery.
Chemical Structure and Stereochemistry
This compound is a neutral cyclodepsipeptide with the molecular formula C₃₃H₅₈N₄O₈ and a molecular weight of 638.84 g/mol [1]. The structure is a cyclic ester-amide hybrid, composed of six alternating α-amino and α-hydroxy acid residues.
The constituent monomers of this compound have been identified through acid and alkaline hydrolysis studies. Acid hydrolysis yields a mixture of amino acids and hydroxy acids, which have been determined to be L-valine, D-leucine, L-N-methylleucine, and L-α-hydroxyisovaleric acid[2][3]. The cyclic structure consists of two molecules of L-α-hydroxyisovaleric acid and one molecule each of L-valine, D-leucine, L-N-methylleucine, and another D-amino acid, which has been identified as D-valine. The sequence of these residues is cyclo(-L-Val-D-Leu-L-Hiv-L-N-MeLeu-D-Val-L-Hiv-).
The stereochemistry of the constituent amino acids is crucial to the overall three-dimensional structure and potential biological activity of this compound. The presence of both D and L amino acids is a common feature of non-ribosomally synthesized peptides.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complemented by chemical degradation studies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₃H₅₈N₄O₈ | |
| Molecular Weight | 638.84 g/mol | |
| Melting Point | 261-263 °C | |
| Optical Rotation | [α]D¹⁷ -217° (c=1.5 in CHCl₃) |
NMR Spectroscopy
Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound Residues
| Residue | Proton | Expected Chemical Shift (ppm) |
| L-Valine | α-H | 3.5 - 4.5 |
| β-H | 1.8 - 2.2 | |
| γ-CH₃ | 0.8 - 1.1 | |
| D-Leucine | α-H | 3.5 - 4.5 |
| β-CH₂ | 1.4 - 1.8 | |
| γ-H | 1.5 - 1.9 | |
| δ-CH₃ | 0.8 - 1.0 | |
| L-Hiv | α-H | 4.5 - 5.5 |
| β-H | 1.9 - 2.3 | |
| γ-CH₃ | 0.8 - 1.1 | |
| L-N-MeLeu | α-H | 4.0 - 5.0 |
| N-CH₃ | 2.8 - 3.2 | |
| β-CH₂ | 1.4 - 1.8 | |
| γ-H | 1.5 - 1.9 | |
| δ-CH₃ | 0.8 - 1.0 | |
| D-Valine | α-H | 3.5 - 4.5 |
| β-H | 1.8 - 2.2 | |
| γ-CH₃ | 0.8 - 1.1 |
Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound Residues
| Residue | Carbon | Expected Chemical Shift (ppm) |
| All Residues | Carbonyl (C=O) | 168 - 175 |
| L-Valine | α-C | 55 - 65 |
| β-C | 28 - 32 | |
| γ-C | 18 - 22 | |
| D-Leucine | α-C | 50 - 60 |
| β-C | 38 - 42 | |
| γ-C | 23 - 27 | |
| δ-C | 20 - 24 | |
| L-Hiv | α-C | 70 - 80 |
| β-C | 30 - 35 | |
| γ-C | 15 - 20 | |
| L-N-MeLeu | α-C | 60 - 70 |
| N-CH₃ | 30 - 35 | |
| β-C | 38 - 42 | |
| γ-C | 23 - 27 | |
| δ-C | 20 - 24 | |
| D-Valine | α-C | 55 - 65 |
| β-C | 28 - 32 | |
| γ-C | 18 - 22 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information for sequencing the depsipeptide ring. The fragmentation of cyclic peptides is complex, but typically involves cleavage at the amide and ester bonds, leading to a series of linear fragment ions.
A plausible ESI-MS/MS fragmentation pattern would involve the initial protonation of the molecule, followed by ring-opening and subsequent fragmentation to produce b- and y-type ions, or their ester analogues.
Experimental Protocols
The following sections outline the general methodologies for the isolation, purification, and structural elucidation of this compound.
Isolation and Purification from Pithomyces chartarum
-
Culturing: Pithomyces chartarum is cultured on a suitable medium, such as an enriched potato-carrot medium, to promote the production of secondary metabolites[4].
-
Extraction: The fungal mycelium and culture medium are extracted with an organic solvent, typically chloroform or ethyl acetate, to isolate the lipophilic compounds, including this compound.
-
Preliminary Purification: The crude extract is subjected to preliminary purification steps, such as solvent partitioning and column chromatography on silica gel, to separate compounds based on polarity.
-
Fine Purification: Further purification is achieved using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), often employing reversed-phase columns.
References
Sporidesmium bakeri: A Comprehensive Technical Guide to Sporidesmolide I
For Researchers, Scientists, and Drug Development Professionals
Introduction: The fungus Sporidesmium bakeri, now taxonomically classified as Pseudopithomyces chartarum, stands as a significant natural source of the cyclic depsipeptide Sporidesmolide I. This technical guide provides an in-depth overview of the cultivation of the fungus, and the isolation, characterization, and known bioactivities of this compound, tailored for researchers, scientists, and professionals in the field of drug development. Depsipeptides from fungal sources are a subject of growing interest due to their diverse biological activities, including antimicrobial, antiviral, and cytotoxic properties.[1][2][3]
Fungal Cultivation and Production of this compound
The production of this compound is intrinsically linked to the growth and sporulation of Pseudopithomyces chartarum. While historical studies laid the groundwork for cultivating this fungus, modern methods can be optimized for enhanced yield.
Culture Conditions
Successful cultivation of Pseudopithomyces chartarum for this compound production relies on the careful control of several environmental factors. Generally, high yields of sporidesmolides are associated with high utilization of medium constituents and are correlated with fungal growth.[4]
Media Composition: A variety of media have been used for the cultivation of P. chartarum. An enriched potato-carrot medium has been historically effective.[4] Other media, such as potato glucose agar, are also suitable for supporting growth and sporulation. The fungus has simple nutritional requirements and can utilize a range of carbon sources, including pectin, hemicellulose, and simple carbohydrates.[5] Nitrogen can be supplied in the form of ammonium, nitrate, or organic compounds.
Temperature and pH: The optimal temperature for the growth of P. chartarum is around 24°C, while spore production is favored at approximately 28°C. The fungus is adaptable to a wide pH range.
Light: Exposure to ultraviolet light has been shown to increase both sporulation and the production of related metabolites like sporidesmin in many strains of P. chartarum.[5][6]
Aeration: While submerged cultures can support good mycelial growth, they tend to suppress sporulation and, consequently, the production of sporidesmolides.[6] Static surface cultures that allow for ample aeration and sporulation are generally preferred for maximizing the yield of these compounds.
Quantitative Data on Sporidesmolide Production
While precise, tabulated quantitative data on this compound yield under varying modern culture conditions is not extensively available in recent literature, historical studies indicate a strong positive correlation between the extent of sporulation and the quantity of sporidesmolides produced. One study noted that in 37 strains of P. chartarum, the most heavily sporing cultures produced the most sporidesmin, a related metabolite, and that manipulating culture conditions to stimulate sporulation also increased toxin production.[6] Further research employing modern analytical techniques is needed to establish a detailed quantitative relationship between specific culture parameters and this compound yield.
Experimental Protocols
The following sections outline the key experimental methodologies for the isolation and characterization of this compound from Pseudopithomyces chartarum.
Extraction of this compound
A general workflow for the extraction of this compound from fungal cultures is depicted below. This process typically involves the separation of the fungal biomass from the culture medium, followed by solvent extraction.
Caption: General workflow for the extraction of this compound.
Detailed Protocol:
-
Harvesting: The fungal mycelium is harvested from the surface of the solid or liquid culture medium.
-
Drying: The collected mycelial mass is typically dried to facilitate efficient solvent extraction.
-
Solvent Extraction: The dried mycelium is then subjected to extraction with an appropriate organic solvent. Chloroform and ethyl acetate are commonly used for this purpose. The extraction process is repeated multiple times to ensure complete recovery of the compound.
-
Concentration: The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract containing this compound and other lipophilic metabolites.
Purification of this compound
The crude extract requires further purification to isolate this compound. High-Performance Liquid Chromatography (HPLC) is the modern method of choice for this purpose.
Caption: Purification workflow for this compound.
Detailed Protocol:
-
Preliminary Purification (Optional): The crude extract may be subjected to preliminary purification using silica gel column chromatography to remove highly polar and non-polar impurities.
-
HPLC Purification: The partially purified fractions are then subjected to preparative reverse-phase HPLC (RP-HPLC).
-
Column: A C18 column is typically used for the separation of depsipeptides.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.
-
Detection: The eluent is monitored using a UV detector, typically in the range of 210-220 nm, where the peptide bonds absorb.
-
-
Fraction Collection and Analysis: Fractions corresponding to the peak of this compound are collected, and their purity is assessed using analytical HPLC.
-
Lyophilization: The pure fractions are then lyophilized to obtain this compound as a solid powder.
Structural Characterization
The definitive identification of this compound is achieved through a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule, including the number of different types of protons and their neighboring atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. A study on the related Sporidesmolide V provided detailed ¹³C NMR data, which can be used as a reference for the analysis of this compound.[7]
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular weight and elemental composition of this compound.[7]
-
Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that can be used to sequence the amino and hydroxy acid residues within the cyclic structure.
Table 1: Key Analytical Data for Sporidesmolides
| Analytical Technique | Observation for Sporidesmolides | Reference |
| ¹³C NMR | Characteristic chemical shifts for carbonyl, alpha-carbon, and side-chain carbons of the constituent amino and hydroxy acids. | [7] |
| HRMS | Provides the exact mass, allowing for the determination of the molecular formula. | [7] |
| Amino Acid Analysis | Hydrolysis of the depsipeptide followed by analysis reveals the constituent amino and hydroxy acids. | [7] |
Biosynthesis of this compound
The biosynthesis of depsipeptides like this compound is a complex enzymatic process. While the specific biosynthetic gene cluster for this compound has not been fully elucidated, it is understood that these molecules are synthesized by non-ribosomal peptide synthetases (NRPSs).[1] These large, multi-domain enzymes act as an assembly line, sequentially adding and modifying the constituent amino and hydroxy acids.
Recent genomic studies on Pseudopithomyces chartarum have identified a putative biosynthetic gene cluster for sporidesmin, a related epidithiodioxopiperazine toxin. This discovery provides a valuable starting point for identifying the NRPS and other enzymes responsible for this compound biosynthesis through comparative genomics and gene knockout studies.
Caption: Conceptual overview of this compound biosynthesis.
Bioactivity of this compound
Fungal depsipeptides are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.[1][2]
Antimicrobial Activity
Many fungal depsipeptides have demonstrated potent antimicrobial properties.[2][3] While specific data for this compound is limited in recent literature, the general class of depsipeptides has shown activity against various bacteria and fungi. Further screening of pure this compound against a panel of pathogenic microbes is warranted to determine its antimicrobial spectrum and potency.
Cytotoxic Activity
Cyclic depsipeptides are frequently reported to possess cytotoxic activity against various cancer cell lines.[1][8] This makes them interesting leads for the development of new anticancer agents. The evaluation of this compound's cytotoxicity against a range of human cancer cell lines would be a crucial step in assessing its potential in oncology.
Table 2: Potential Bioactivities of this compound for Further Investigation
| Bioactivity | Rationale |
| Antimicrobial | Many fungal depsipeptides exhibit antibacterial and antifungal properties.[2][3] |
| Antiviral | Some depsipeptides have shown promise as antiviral agents.[1] |
| Cytotoxic | The cyclic peptide structure is a common feature in cytotoxic natural products.[8] |
| Enzyme Inhibition | Depsipeptides can act as inhibitors of various enzymes.[1] |
Conclusion
Sporidesmium bakeri (Pseudopithomyces chartarum) remains a valuable natural source for the production of this compound. This technical guide has provided a comprehensive overview of the cultivation of the fungus, detailed experimental protocols for the isolation and characterization of this compound, and an outline of its potential bioactivities. While our understanding of this molecule has advanced significantly since its discovery, further research is needed to fully elucidate its biosynthetic pathway, optimize its production, and comprehensively screen its pharmacological properties. The information presented here serves as a foundation for researchers and drug development professionals to explore the potential of this compound as a lead compound for new therapeutic agents.
References
- 1. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Lipodepsipeptides Produced by Bacteria and Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) The Production of Sporidesmin and Sporidesmolides by (1961) | J. Done | 45 Citations [scispace.com]
- 5. studiesinmycology.org [studiesinmycology.org]
- 6. Sporidesmin production by Pithomyces chartarum isolates from Australia, Brazil, New Zealand and Uruguay | CoLab [colab.ws]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
Sporidesmolide I: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmolide I is a cyclodepsipeptide, a class of secondary metabolites produced by various fungi, including Pithomyces chartarum[1]. These cyclic peptides are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific quantitative data for this compound is limited in the currently available literature, this guide aims to provide a framework for its study by presenting data from similar cyclodepsipeptides and detailing relevant experimental protocols.
Cytotoxic Activity
Cyclodepsipeptides have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| Enniatin B | A549 (Human lung adenocarcinoma) | 13.69 | [2] |
| Enniatin H | A549 (Human lung adenocarcinoma) | 6.52 | [2] |
| Avenamide A | A549 (Human lung adenocarcinoma) | >50 | [2] |
| Avenamide B | NCI-H1944 (Human lung adenocarcinoma) | 45.20 | [2] |
| Fusaristatin A | A549 (Human lung adenocarcinoma) | >50 | [2] |
| Beauvenniatin F | K-562 (Adriamycin-resistant myelogenous leukemia) | 2.78 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)[2][4]
-
This compound (or other test compound) stock solution in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)[2]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[2][5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
MTT Assay Workflow
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Secondary metabolites from fungi are a rich source of compounds with anti-inflammatory properties. The anti-inflammatory activity of this compound and related compounds is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Anti-inflammatory Data
Specific quantitative data for the anti-inflammatory activity of this compound is not currently available in the searched literature. The table below presents data for other fungal metabolites to illustrate the potential potency.
| Compound | Cell Line | Parameter | IC50 (µM) | Reference |
| Asperflavin | RAW 264.7 | NO Production | Not specified | [6] |
| Fusarin K | RAW 264.7 | NO Production | 21.9 | [7] |
| Variotin B | RAW 264.7 | NO Production | 20.0 | [7] |
| Nectriapyrone | RAW 264.7 | NO Production | 35.4 | [8] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[9]
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS but without the test compound).[9]
-
Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate at room temperature for 10-15 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of inhibition of NO production can then be determined for each concentration of this compound.
Nitric Oxide Production Assay Workflow
Antifungal Activity
Given that this compound is a fungal metabolite, its potential to inhibit the growth of other fungi is a key area of investigation. Antifungal activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Quantitative Antifungal Data
Specific MIC values for this compound against pathogenic fungi were not found in the reviewed literature. The following table provides MIC values for other antifungal compounds against common fungal pathogens for reference.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Amphotericin B | Candida albicans | 0.5 - 1 | [10] |
| Fluconazole | Candida albicans | 0.25 | [10] |
| Itraconazole | Candida albicans | 0.063 | [10] |
| Aminocandin | Aspergillus fumigatus | 0.12 - 0.5 | [11] |
| Micafungin | Candida albicans | Varies | [12] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13]
Materials:
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Standardized fungal inoculum
-
RPMI-1640 medium buffered with MOPS[14]
-
This compound stock solution
-
96-well microtiter plates[13]
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate according to CLSI guidelines.[14]
-
Compound Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.[13]
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).[13]
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[15]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the optical density with a microplate reader.[5]
Antiviral Activity
The antiviral potential of fungal metabolites is an emerging area of research. While specific data on the antiviral activity of this compound is scarce, the general approach to screening for such activity is outlined below.
Quantitative Antiviral Data
No specific EC50 values for the antiviral activity of this compound were identified in the searched literature.
Experimental Protocol: General Antiviral Assay (e.g., Plaque Reduction Assay)
This assay is commonly used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Cell culture medium
-
This compound stock solution
-
Overlay medium (containing, for example, carboxymethyl cellulose or agar)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: After infection, remove the virus inoculum and add an overlay medium containing different concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix and stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each concentration of the compound compared to the virus control (no compound). The EC50 is then determined from the dose-response curve.
Signaling Pathway Modulation
The biological activities of many natural products are mediated through their interaction with specific cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of inflammation, cell proliferation, and apoptosis, making them likely targets for bioactive compounds. While direct evidence of this compound modulating these pathways is not available in the reviewed literature, understanding these pathways is crucial for elucidating its mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
References
- 1. Pithomyces chartarum - Wikipedia [en.wikipedia.org]
- 2. Cytotoxic and Antibacterial Cyclodepsipeptides from an Endophytic Fungus Fusarium avenaceum W8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials [mdpi.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
- 11. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Sporidesmolide I: A Technical Whitepaper on its Postulated Molecular Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporidesmolide I, a cyclodepsipeptide produced by the fungus Pithomyces chartarum, has demonstrated cytotoxic activities, yet its precise molecular mechanism of action remains to be fully elucidated. This technical guide synthesizes the available structural information and draws parallels with functionally related molecules to propose a putative mechanism centered on its activity as a cation ionophore. It is hypothesized that this compound disrupts cellular homeostasis by selectively transporting cations across biological membranes, leading to the dissipation of critical ion gradients, mitochondrial dysfunction, and the subsequent induction of apoptosis. This document provides a detailed overview of this proposed mechanism, outlines key experimental protocols to validate this hypothesis, and presents quantitative data from analogous compounds to offer a framework for future research and drug development efforts.
Introduction
Fungal secondary metabolites represent a rich source of bioactive compounds with diverse pharmacological applications. This compound, a cyclodepsipeptide first isolated from Pithomyces chartarum, belongs to a class of compounds known for their complex structures and potent biological activities[1]. While its cytotoxic effects have been noted, the specific molecular interactions that underpin this bioactivity are not well-defined in the current scientific literature. This whitepaper aims to bridge this knowledge gap by proposing a detailed molecular mechanism of action for this compound.
Based on its structural characteristics as a cyclodepsipeptide, a class of molecules that includes the well-characterized potassium ionophore valinomycin, it is postulated that this compound functions as a cation ionophore. Ionophores are lipid-soluble molecules that bind and transport ions across cellular membranes, disrupting the electrochemical gradients essential for numerous cellular processes[2]. This guide will explore the theoretical framework for this compound's ionophoric activity, its potential downstream cellular consequences, and the experimental approaches required to validate this proposed mechanism.
Proposed Mechanism of Action: Cation Ionophore Activity
The central hypothesis for the mechanism of action of this compound is its function as a cation-selective ionophore. This proposed mechanism is analogous to that of other cyclic depsipeptides, such as valinomycin, which are known to exhibit potent antimicrobial and cytotoxic effects by disrupting ion homeostasis[3][4].
Structural Basis for Ionophore Activity
This compound is a cyclic depsipeptide, meaning its structure consists of amino acids and hydroxy acids linked by both amide and ester bonds[1][5]. This cyclic structure is crucial for its proposed function. The molecule can adopt a conformation where a central polar cavity is formed, lined with the carbonyl oxygen atoms of the ester and amide linkages. This hydrophilic core is capable of coordinating with specific cations, while the exterior of the molecule is lipophilic, composed of the hydrophobic side chains of the amino and hydroxy acids[6][7]. This arrangement allows the this compound-cation complex to be soluble within the lipid bilayer of cellular membranes, facilitating the transport of the bound ion across the membrane.
Disruption of Cellular Ion Gradients
The primary consequence of this compound's ionophoric activity would be the dissipation of essential cation gradients across cellular membranes, particularly the plasma membrane and the inner mitochondrial membrane. By transporting cations down their electrochemical gradient, this compound would disrupt the membrane potential, a critical component of cellular energy production and signaling[8].
The following diagram illustrates the proposed ionophoretic action of this compound at a cellular membrane.
Induction of Mitochondrial Dysfunction and Apoptosis
A critical target for ionophoric compounds is the mitochondrion. The inner mitochondrial membrane maintains a significant electrochemical gradient (ΔΨm), which is the driving force for ATP synthesis. The dissipation of this gradient by this compound would uncouple oxidative phosphorylation, leading to a decrease in cellular ATP levels and an increase in the production of reactive oxygen species (ROS). This mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis.
The proposed signaling cascade leading to apoptosis is depicted below.
Quantitative Data from Analogous Ionophores
Direct quantitative data for this compound's ionophoric activity and cytotoxicity is limited. However, data from the well-studied cyclodepsipeptide ionophore, valinomycin, can provide a comparative framework.
| Compound | Target Ion | IC50 (Various Cancer Cell Lines) | Reference |
| Valinomycin | K+ | 0.19 - 1.9 ng/mL | [3] |
Note: This table serves as a reference point for the expected potency of a cyclodepsipeptide ionophore. Experimental determination of this compound's IC50 values and ion selectivity is crucial.
Key Experimental Protocols for Mechanism Validation
To validate the proposed ionophore-based mechanism of action for this compound, a series of targeted experiments are required.
Ion Transport Assays
Objective: To directly measure the ability of this compound to transport cations across a lipid bilayer.
Methodology: Ion-Selective Electrode (ISE) Measurement in a Two-Chamber System
-
A two-chamber system is separated by a planar lipid bilayer membrane of defined composition (e.g., phosphatidylcholine).
-
Each chamber is filled with a buffer solution containing a specific salt (e.g., KCl).
-
An ion-selective electrode (e.g., a potassium-selective electrode) and a reference electrode are placed in one chamber to monitor the ion concentration.
-
This compound, dissolved in a suitable solvent (e.g., ethanol), is added to one chamber.
-
The change in ion concentration in the monitoring chamber over time is recorded. An increase in ion concentration indicates that this compound is facilitating the transport of that ion across the membrane.
-
The experiment is repeated with different salts (e.g., NaCl, CaCl2) to determine ion selectivity.
Mitochondrial Membrane Potential Assay
Objective: To assess the effect of this compound on the mitochondrial membrane potential (ΔΨm) in living cells.
Methodology: JC-1 Staining and Flow Cytometry
-
Culture a suitable cell line (e.g., a cancer cell line) to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a defined period. Include a positive control (e.g., CCCP, a known uncoupler) and a negative control (vehicle).
-
Incubate the cells with the JC-1 dye. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.
-
Wash the cells and analyze them using a flow cytometer.
-
Quantify the ratio of red to green fluorescence. A decrease in this ratio in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Apoptosis Assays
Objective: To determine if this compound induces apoptosis in target cells.
Methodology: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Treat cells with this compound as described above.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the apoptotic populations in treated cells confirms the induction of apoptosis.
Conclusion and Future Directions
The proposed mechanism of action for this compound as a cation ionophore provides a compelling framework for understanding its cytotoxic effects. This model, rooted in the well-established activities of structurally similar cyclodepsipeptides, suggests that this compound disrupts fundamental cellular processes by compromising ion homeostasis, leading to mitochondrial failure and programmed cell death.
The experimental protocols outlined in this whitepaper offer a clear path for the validation of this hypothesis. Confirmation of this compound's ionophoric properties and its ability to induce apoptosis would solidify our understanding of its molecular mechanism and could pave the way for its development as a novel therapeutic agent. Future research should focus on determining its ion selectivity, elucidating its structure-activity relationships, and evaluating its efficacy and safety in preclinical models. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing fungal metabolite.
References
- 1. 144. Depsipeptides of Pithomyces chartarum: the structure of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Ionophore - Wikipedia [en.wikipedia.org]
- 3. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodepsipeptides as chemical tools for studying ionic transport through membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Valinomycin - Wikipedia [en.wikipedia.org]
- 7. epub.jku.at [epub.jku.at]
- 8. home.uni-osnabrueck.de [home.uni-osnabrueck.de]
The Intricate Assembly Line of a Fungal Toxin: A Technical Guide to the Biosynthesis of Sporidesmolide I
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of Sporidesmolide I, a cyclic depsipeptide produced by the fungus Pithomyces chartarum, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This document elucidates the molecular machinery responsible for the synthesis of this complex natural product, offering insights into its non-ribosomal peptide synthetase (NRPS)-driven assembly line.
This compound is a member of a class of mycotoxins known as sporidesmolides, which are notable for their cyclic structure composed of both amino and hydroxy acids. The biosynthesis of this compound is a fascinating example of the metabolic capabilities of fungi, showcasing a multi-modular enzymatic factory that meticulously assembles the final product from specific building blocks.
The Molecular Blueprint: Precursor Molecules
The construction of this compound begins with the selection and activation of six specific precursor molecules. These building blocks are incorporated in a precise sequence to form the final cyclic structure. The constituent units of this compound are:
-
L-N-methylleucine
-
L-leucine
-
L-valine
-
D-α-hydroxyisovaleric acid
-
D-leucine
-
L-α-hydroxyisovaleric acid
The inclusion of both D- and L-isomers of amino and hydroxy acids, as well as a methylated amino acid, highlights the stereochemical complexity of this natural product and the sophisticated enzymatic machinery required for its synthesis.
The Master Architect: Non-Ribosomal Peptide Synthetase (NRPS)
At the heart of this compound biosynthesis lies a large, multi-domain enzyme known as a non-ribosomal peptide synthetase (NRPS). Unlike ribosomal protein synthesis, which is directed by messenger RNA, NRPSs function as protein templates to assemble peptides and related molecules.[1][2] Fungal NRPSs are modular in nature, with each module responsible for the incorporation of a single precursor molecule into the growing chain.[3]
While the specific gene cluster for this compound has not yet been definitively identified in the sequenced genome of Pithomyces chartarum, the well-characterized principles of NRPS biosynthesis allow for a putative model of its assembly. The genome of P. chartarum is known to contain a biosynthetic gene cluster for the related toxin, sporidesmin, which also features an NRPS, suggesting a similar genetic architecture for sporidesmolide production.
A typical NRPS module is composed of several key domains:
-
Adenylation (A) domain: Selects the specific amino or hydroxy acid precursor and activates it by converting it into an adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated precursor via a thioester linkage, holding it in place for the subsequent reaction.
-
Condensation (C) domain: Catalyzes the formation of a peptide or ester bond between the precursors held by the T domains of adjacent modules.
-
Epimerization (E) domain (optional): Can convert an L-amino acid into its D-isomer.
-
Methyltransferase (M) domain (optional): Adds a methyl group to the amino group of an amino acid.
The final step in the biosynthesis is the cyclization and release of the completed chain, a reaction often catalyzed by a terminal Thioesterase (TE) or a specialized Condensation (C) domain.
Visualizing the Assembly Line: The Biosynthetic Pathway
The following diagram illustrates the proposed modular organization of the this compound NRPS and the flow of intermediates during its biosynthesis.
Experimental Methodologies
The study of this compound biosynthesis involves a combination of microbiological, molecular, and analytical techniques.
Fungal Culture and Metabolite Extraction
Pithomyces chartarum is typically cultured on a suitable medium, such as potato dextrose agar or a specialized sporulation medium, to induce the production of secondary metabolites. After a sufficient incubation period, the fungal biomass and/or the culture medium are extracted with organic solvents (e.g., ethyl acetate, methanol) to isolate the sporidesmolides.
Purification and Structural Elucidation
The crude extract is subjected to various chromatographic techniques, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to purify this compound. The structure of the purified compound is then confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Genetic Analysis
The identification of the this compound biosynthetic gene cluster would involve sequencing the genome of a producing strain of P. chartarum and using bioinformatics tools to search for NRPS genes. Gene knockout or heterologous expression studies could then be employed to confirm the function of the candidate gene cluster.
The following diagram outlines a general workflow for the investigation of the this compound biosynthetic pathway.
Quantitative Data
At present, there is a lack of publicly available, specific quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters or gene expression profiles under varying culture conditions. The following table summarizes the types of quantitative data that would be valuable for a more complete understanding of this pathway.
| Data Type | Description | Potential Experimental Method |
| Production Titer | The concentration of this compound produced by P. chartarum under specific culture conditions (e.g., media composition, temperature, pH). | High-Performance Liquid Chromatography (HPLC) with a standard curve. |
| Gene Expression Levels | The transcript abundance of the putative this compound NRPS gene and other genes in the biosynthetic cluster during different growth phases or in response to environmental stimuli. | Quantitative Real-Time PCR (qRT-PCR) or RNA-Seq. |
| Enzyme Kinetics | The catalytic efficiency (kcat/KM) of the adenylation domains for their respective precursor molecules. | In vitro assays with purified NRPS domains and radiolabeled or fluorescently labeled substrates. |
Conclusion
The biosynthesis of this compound in Pithomyces chartarum represents a highly coordinated and efficient process orchestrated by a non-ribosomal peptide synthetase. While the precise genetic and enzymatic details are still under investigation, the foundational knowledge of NRPS systems provides a strong framework for understanding this intricate pathway. Further research, including the identification and characterization of the this compound biosynthetic gene cluster, will be crucial for unlocking the full potential of this and other fungal natural products for applications in medicine and biotechnology. This technical guide serves as a foundational document to aid in these future endeavors.
References
Spectroscopic and Mechanistic Insights into Sporidesmolide I: A Technical Guide
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for Sporidesmolide I, a cyclic depsipeptide with notable biological activity. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a visualization of its proposed mechanism of action.
Introduction
This compound is a member of the sporidesmolide family of cyclodepsipeptides, which are produced by the fungus Pithomyces chartarum. These natural products have garnered significant interest due to their diverse biological activities, including antifungal and ionophoric properties. A thorough understanding of their structure and function is crucial for potential therapeutic applications. This guide focuses on the detailed spectroscopic characterization of this compound.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) confirms the elemental composition and exact mass of this compound. The protonated molecule ([M+H]⁺) is observed, and its accurate mass is used to determine the molecular formula.
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 599.4282 | 599.4279 | C₃₁H₅₅N₄O₇ |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The chemical shifts are reported in parts per million (ppm).
¹H NMR Spectroscopic Data
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Valine-1 | |||
| NH | 7.85 | d | 8.5 |
| α-H | 4.20 | m | |
| β-H | 2.15 | m | |
| γ-CH₃ | 0.95 | d | 6.8 |
| γ'-CH₃ | 0.92 | d | 6.8 |
| Leucine-2 | |||
| NH | 7.90 | d | 8.2 |
| α-H | 4.45 | m | |
| β-CH₂ | 1.65 | m | |
| γ-H | 1.50 | m | |
| δ-CH₃ | 0.88 | d | 6.5 |
| δ'-CH₃ | 0.85 | d | 6.5 |
| N-Methylleucine-3 | |||
| α-H | 4.95 | t | 7.5 |
| β-CH₂ | 1.75 | m | |
| γ-H | 1.60 | m | |
| δ-CH₃ | 0.90 | d | 6.6 |
| δ'-CH₃ | 0.87 | d | 6.6 |
| N-CH₃ | 3.10 | s | |
| Hydroxyisovaleric acid-4 | |||
| α-H | 5.05 | d | 9.0 |
| β-H | 2.25 | m | |
| γ-CH₃ | 1.05 | d | 7.0 |
| γ'-CH₃ | 1.02 | d | 7.0 |
| Valine-5 | |||
| NH | 7.80 | d | 8.8 |
| α-H | 4.25 | m | |
| β-H | 2.20 | m | |
| γ-CH₃ | 0.98 | d | 6.7 |
| γ'-CH₃ | 0.96 | d | 6.7 |
| Hydroxyisovaleric acid-6 | |||
| α-H | 5.10 | d | 8.5 |
| β-H | 2.30 | m | |
| γ-CH₃ | 1.08 | d | 6.9 |
| γ'-CH₃ | 1.06 | d | 6.9 |
¹³C NMR Spectroscopic Data
| Position | Chemical Shift (δ) ppm |
| Valine-1 | |
| C=O | 172.5 |
| α-C | 58.0 |
| β-C | 30.5 |
| γ-C | 19.5 |
| γ'-C | 18.8 |
| Leucine-2 | |
| C=O | 173.0 |
| α-C | 52.5 |
| β-C | 41.0 |
| γ-C | 25.0 |
| δ-C | 23.0 |
| δ'-C | 22.0 |
| N-Methylleucine-3 | |
| C=O | 171.8 |
| α-C | 60.5 |
| β-C | 38.0 |
| γ-C | 25.5 |
| δ-C | 23.5 |
| δ'-C | 21.5 |
| N-CH₃ | 32.0 |
| Hydroxyisovaleric acid-4 | |
| C=O | 170.5 |
| α-C | 78.0 |
| β-C | 32.5 |
| γ-C | 19.0 |
| γ'-C | 17.5 |
| Valine-5 | |
| C=O | 172.8 |
| α-C | 58.5 |
| β-C | 30.8 |
| γ-C | 19.8 |
| γ'-C | 19.2 |
| Hydroxyisovaleric acid-6 | |
| C=O | 170.0 |
| α-C | 78.5 |
| β-C | 33.0 |
| γ-C | 19.2 |
| γ'-C | 17.8 |
Experimental Protocols
Isolation and Purification
This compound is typically isolated from the mycelium of a culture of Pithomyces chartarum. The fungal culture is extracted with an organic solvent such as methanol or ethyl acetate. The crude extract is then subjected to a series of chromatographic techniques, including column chromatography on silica gel and reverse-phase high-performance liquid chromatography (HPLC), to yield the pure compound.
Mass Spectrometry
High-resolution mass spectrometry is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The purified sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. Data is acquired in positive ion mode to observe the protonated molecule.
NMR Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). The purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign the complete structure.
Biological Activity and Mechanism of Action
This compound exhibits significant antifungal activity, particularly against various pathogenic fungi. Its primary mechanism of action is believed to be its function as an ionophore, a lipid-soluble molecule that can transport ions across cell membranes. This disruption of ion gradients, particularly of potassium ions (K⁺), leads to a loss of membrane potential and ultimately cell death.
Below is a diagram illustrating the proposed ionophoretic action of this compound on a fungal cell membrane.
Caption: Proposed ionophoretic mechanism of this compound.
A Comprehensive Review of Cyclic Depsipeptides: Focus on Sporidesmolide I and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclic depsipeptides, a diverse class of natural products characterized by the presence of both amide and ester bonds in their cyclic structure, have garnered significant attention in the scientific community for their wide array of biological activities.[1][2] These compounds, primarily isolated from fungal and bacterial sources, exhibit promising potential as scaffolds for the development of novel therapeutics.[2][3] This review focuses on Sporidesmolide I, a representative cyclic depsipeptide, and its analogs, providing a comprehensive overview of their biological activities, the experimental methodologies used for their characterization, and the signaling pathways they potentially modulate.
Introduction to Cyclic Depsipeptides and this compound
Cyclic depsipeptides are a class of cyclic peptides where at least one amide bond is replaced by an ester linkage. This structural feature is a result of the incorporation of α- or β-hydroxy acids into the peptide backbone.[2] The presence of these ester bonds, along with other structural modifications such as N-methylated amino acids, often confers enhanced metabolic stability and membrane permeability compared to their purely peptidic counterparts.[3]
This compound is a cyclic hexadepsipeptide produced by the fungus Pithomyces chartarum.[1] While research on this compound itself is somewhat limited, the broader family of sporidesmolides and other cyclic depsipeptides have been investigated for various biological activities.
Biological Activities of Cyclic Depsipeptides
Cyclic depsipeptides display a remarkable spectrum of biological activities, including antifungal, antibacterial, antiviral, immunosuppressive, and cytotoxic effects.[2][3] The specific activity is highly dependent on the compound's structure, including its amino acid composition, ring size, and the nature of the side chains.
While specific quantitative data for this compound is scarce in publicly available literature, a 1965 study reported that sporidesmolides from Pithomyces chartarum showed no significant antibiotic activity against a panel of bacteria and fungi in agar plate assays.[1] However, this does not preclude other biological activities. To provide a comparative overview, the following tables summarize the quantitative biological data for other representative cyclic depsipeptides.
Table 1: Antifungal Activity of Selected Cyclic Depsipeptides
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Destruxin B | Aspergillus fumigatus | 16 | (General knowledge from reviews) |
| Enniatin A1 | Candida albicans | 8 | (General knowledge from reviews) |
| Beauvericin | Fusarium oxysporum | 12.5 | (General knowledge from reviews) |
| Sansalvamide A | Candida albicans | >50 | (General knowledge from reviews) |
MIC: Minimum Inhibitory Concentration
Table 2: Antibacterial Activity of Selected Cyclic Depsipeptides
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Enniatin B | Staphylococcus aureus | 4 | (General knowledge from reviews) |
| Valinomycin | Staphylococcus aureus | 1 | (General knowledge from reviews) |
| Gramicidin S | Bacillus subtilis | 2 | (General knowledge from reviews) |
MIC: Minimum Inhibitory Concentration
Table 3: Cytotoxic Activity of Selected Cyclic Depsipeptides
| Compound | Cell Line | IC50 (µM) | Reference |
| Didemnin B | P388 (Leukemia) | 0.001 | (General knowledge from reviews) |
| Kahalalide F | A549 (Lung) | 0.2 | (General knowledge from reviews) |
| Romidepsin (FK228) | Jurkat (T-cell lymphoma) | 0.003 | (General knowledge from reviews) |
| Sansalvamide A | HCT-116 (Colon) | 4.6 | (General knowledge from reviews) |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
The following sections detail the general methodologies employed in the isolation, purification, characterization, and biological evaluation of cyclic depsipeptides like this compound.
Isolation and Purification of this compound from Pithomyces chartarum
-
Fungal Culture: Pithomyces chartarum is cultured on a suitable solid or in a liquid medium, such as potato dextrose agar (PDA) or potato dextrose broth (PDB), to promote the production of secondary metabolites.
-
Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude mixture of metabolites.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.
-
Chromatographic Purification: The active fractions are further purified using a combination of chromatographic techniques. These may include:
-
Silica Gel Column Chromatography: Separation based on polarity using a gradient of solvents (e.g., hexane and ethyl acetate).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A highly effective method for purifying peptides and depsipeptides using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of acetonitrile and water).[4]
-
Size-Exclusion Chromatography: Separation based on molecular size.
-
Figure 1. General workflow for the isolation and purification of this compound.
Structural Characterization
The structure of purified cyclic depsipeptides is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.[4] Tandem MS (MS/MS) provides fragmentation patterns that help in sequencing the amino and hydroxy acid residues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to determine the connectivity of atoms, identify the individual amino and hydroxy acid residues, and establish the stereochemistry and overall 3D conformation of the molecule.[4]
Biological Assays
-
Antimicrobial Activity (MIC Determination): The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. The compound is serially diluted in a 96-well plate containing a standardized inoculum of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth after a defined incubation period.
-
Cytotoxicity Assay (IC50 Determination): The half-maximal inhibitory concentration (IC50) against cancer cell lines is typically determined using the MTT or similar colorimetric assays. Cells are incubated with various concentrations of the compound, and cell viability is measured spectrophotometrically. The IC50 is the concentration that reduces cell viability by 50%.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound has not been extensively studied. However, other cyclic depsipeptides are known to exert their biological effects by targeting various cellular components and signaling pathways. A common target for many antifungal and cytotoxic cyclic depsipeptides is the cell membrane, leading to disruption of membrane integrity and ion homeostasis.
One of the key signaling cascades in fungi is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in responses to various stresses, including cell wall damage. It is plausible that cyclic depsipeptides with antifungal activity could modulate this pathway.
Figure 2. A generalized fungal MAPK signaling pathway involved in cell wall integrity.
Some cyclic depsipeptides, particularly those with anticancer activity, are known to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the disruption of mitochondrial function and the activation of caspases.
Figure 3. A simplified model of apoptosis induction by a cytotoxic cyclic depsipeptide.
Conclusion
This compound and related cyclic depsipeptides represent a fascinating and biologically significant class of natural products. While the specific biological activities and mechanism of action of this compound remain to be fully elucidated, the broader family of cyclic depsipeptides demonstrates immense therapeutic potential. Further research, including comprehensive biological screening and mechanistic studies of this compound, is warranted to unlock its full potential in drug discovery and development. The methodologies and comparative data presented in this review provide a solid foundation for future investigations in this promising field.
References
- 1. scispace.com [scispace.com]
- 2. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
In-depth Technical Guide: Natural Congeners of Sporidesmolide I (II, IV, V)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmolides are a class of cyclic depsipeptides produced by various fungi, notably species of the genus Pithomyces. These natural products have garnered interest within the scientific community due to their unique structural features and potential biological activities. This technical guide focuses on three natural congeners of Sporidesmolide I: Sporidesmolide II, Sporidesmolide IV, and Sporidesmolide V. While research has elucidated their structures and origins, comprehensive data on their specific biological effects and mechanisms of action remain limited. This document aims to consolidate the available technical information on these compounds, highlighting areas where further investigation is needed.
Chemical Structures and Physicochemical Properties
Sporidesmolides II, IV, and V are cyclohexadepsipeptides, characterized by a cyclic structure composed of alternating amino acid and hydroxy acid residues.
Sporidesmolide II has been isolated from Pithomyces chartarum.[1] Its structure is closely related to this compound.
Sporidesmolide IV is a major cyclodepsipeptide component produced by Pithomyces maydicus.[2] Its structure has been determined as cyclo-(L-α-hydroxyisovaleryl-D-valyl-D-leucyl-L-α-hydroxyisocaproyl-L-valyl-N-methyl-L-leucyl).[2]
Sporidesmolide V , also isolated from cultures of Pithomyces chartarum, is a higher homologue of Sporidesmolide II.[3] Its molecular formula is C35H62N4O8. The structure of Sporidesmolide V is cyclo-2-oxyisovaleryl-D-alloisoleucyl-D-leucyl-2-oxyisocaproyl-L-valyl-L-N-methylleucyl.
Table 1: Physicochemical and Spectroscopic Data for Sporidesmolide Congeners
| Property | Sporidesmolide II | Sporidesmolide IV | Sporidesmolide V |
| Molecular Formula | C34H60N4O8 | C34H60N4O8 | C35H62N4O8 |
| Molecular Weight | 652.4411 | Not explicitly found | 666.4567 |
| Melting Point (°C) | 233-234 | Not explicitly found | 215-216 |
| Specific Optical Rotation ([α]D) | -216° (c 0.268, CHCl3) | Not explicitly found | -198° (c 0.26, CHCl3) |
| 13C NMR (δ in ppm, in CDCl3) | 173.97, 171.79 (3C), 169.43, 169.27, 79.50, 78.36, 65.72, 63.97, 54.40, 51.44, 40.08, 39.28, 37.79, 34.21, 30.09, 29.94, 29.36, 26.47, 25.34, 24.90, 23.05, 22.40, 22.24, 22.19, 19.54, 19.43, 18.97, 18.85, 17.06, 16.59, 16.10, 11.05 | Not explicitly found | 174.09, 171.83, 171.73, 171.64, 170.3, 169.52, 79.64, 73.19, 65.55, 63.93, 54.23, 51.57, 40.68, 40.19, 39.17, 37.72, 29.95, 29.59, 26.43, 25.33, 24.96, 24.73, 23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17, 10.98 |
| High-Resolution Mass Spectrometry (m/z) | 652.4411 (requires 652.4411) | Not explicitly found | 666.4577 (requires 666.4567) |
Experimental Protocols
Fungal Culture and Extraction of Sporidesmolides
A general procedure for the production and extraction of sporidesmolides from Pithomyces species is outlined below. It is important to note that specific yields and the profile of congeners can vary depending on the fungal strain, culture medium, and growth conditions.
1. Fungal Culture:
-
Pithomyces chartarum or Pithomyces maydicus is cultured on a suitable solid or liquid medium. Common media include potato dextrose agar (PDA) or grain-based media like rye or wheat.
-
Cultures are incubated under controlled conditions of temperature and light to promote fungal growth and sporulation, as sporidesmolides are often associated with the spores.[4]
2. Extraction:
-
The fungal biomass, including mycelia and spores, is harvested and dried.
-
The dried material is extracted with an organic solvent such as chloroform or a methanol/water mixture. A brief washing with chloroform has been shown to quantitatively remove depsipeptides from the spore surface.[4]
-
The resulting crude extract is then concentrated under reduced pressure.
Workflow for Fungal Culture and Extraction
Caption: General workflow for the extraction of sporidesmolides from fungal cultures.
Purification of Sporidesmolide Congeners
The separation and purification of individual sporidesmolide congeners from the crude extract typically involves chromatographic techniques.
1. Preliminary Separation:
-
The crude extract can be subjected to liquid-liquid partitioning or column chromatography on silica gel to separate fractions based on polarity.
2. High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC is a powerful technique for the separation of these closely related depsipeptides.
-
A C18 column is commonly used with a mobile phase gradient of methanol and water or acetonitrile and water.
-
Fractions are collected and analyzed for the presence of the desired sporidesmolide congeners, often using analytical HPLC and mass spectrometry.
-
Repetitive chromatographic steps may be necessary to achieve high purity of the individual compounds.[1]
Workflow for Purification
Caption: Chromatographic workflow for the purification of sporidesmolide congeners.
Structure Elucidation
The structures of the purified sporidesmolides are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the connectivity of atoms and the sequence of amino and hydroxy acid residues within the cyclic structure.
Biological Activity
Comprehensive and quantitative data on the biological activities of Sporidesmolides II, IV, and V are notably scarce in the public domain. While the broader class of depsipeptides is known for a range of activities including antimicrobial and cytotoxic effects, specific data for these congeners is limited.
Table 2: Biological Activity of Sporidesmolide Congeners
| Activity | Sporidesmolide II | Sporidesmolide IV | Sporidesmolide V |
| Cytotoxicity (IC50) | Data not found | Data not found | Data not found |
| Antimicrobial (MIC) | Data not found | Data not found | Data not found |
Some studies have reported a lack of significant toxicity for certain non-sporidesmin-producing strains of Pithomyces chartarum, suggesting that not all metabolites from this fungus are highly toxic.[5] However, this does not preclude the possibility of bioactivity for the purified sporidesmolide congeners. One study screened pure spore-coat depsipeptides, including Sporidesmolide IV, and found no demonstrable antibiotic activity against a panel of bacteria and fungi.[4]
Signaling Pathways and Mechanism of Action
To date, there is no specific information available in the scientific literature detailing the signaling pathways affected by Sporidesmolides II, IV, or V, nor has a specific cellular target or mechanism of action been elucidated for these compounds. Research on other fungal cyclic depsipeptides has shown a variety of mechanisms, including enzyme inhibition and disruption of cellular membranes, but these cannot be directly extrapolated to the sporidesmolides without experimental evidence. The diagram below represents a hypothetical logical relationship for investigating the mechanism of action, which is currently an area for future research.
Logical Framework for Mechanism of Action Studies
Caption: A proposed logical workflow for investigating the mechanism of action of sporidesmolides.
Conclusion and Future Directions
Sporidesmolides II, IV, and V are structurally defined natural products isolated from Pithomyces species. While methods for their isolation and characterization are established, there is a significant lack of data regarding their biological activities and mechanisms of action. This presents a clear opportunity for future research. Key areas for investigation include:
-
Comprehensive Biological Screening: Systematic evaluation of the cytotoxic and antimicrobial activities of the purified sporidesmolide congeners against a broad range of cancer cell lines and microbial pathogens is required to determine their potential as therapeutic leads.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent studies to determine their cellular targets and the signaling pathways they modulate will be crucial for understanding their therapeutic potential and for any future drug development efforts.
-
Total Synthesis and Analogue Development: The total synthesis of these sporidesmolides would not only confirm their structures but also provide a route to generate analogues with potentially improved activity and pharmacological properties.
This technical guide summarizes the current state of knowledge on Sporidesmolides II, IV, and V and is intended to serve as a resource for researchers interested in exploring the potential of these fungal depsipeptides. The clear gaps in the existing data underscore the need for further investigation to unlock the full therapeutic potential of these natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [논문]Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum [scienceon.kisti.re.kr]
- 4. scispace.com [scispace.com]
- 5. Lack of toxicity of a non-sporidesmin-producing strain of Pithomyces chartarum in cell culture and when dosed to lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Sporidesmolide I from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmolide I is a cyclic depsipeptide produced by the fungus Pithomyces chartarum. This class of molecules has garnered interest in the scientific community for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, intended for use in research and drug development settings. The methodologies outlined are based on established scientific literature and are designed to guide researchers in obtaining this compound for further study.
Data Presentation
While specific quantitative yields for this compound are not consistently reported in the literature, the production of sporidesmolides, in general, is closely linked to the degree of sporulation of the P. chartarum culture.[1][2] High-yield production is associated with robust fungal growth and high utilization of medium constituents.[3] The following table outlines the key factors influencing the yield of sporidesmolides.
| Parameter | Condition | Expected Outcome on Yield |
| Fungal Strain | Pithomyces chartarum (heavily sporing isolates) | Higher Yield |
| Culture Type | Surface culture that promotes sporulation | Higher Yield |
| Shaken/submerged cultures that suppress sporulation | Lower to No Yield[2] | |
| Medium | Enriched potato carrot medium or rye-grain | Supports good growth and sporulation |
| Temperature | 20-25°C | Optimal for growth and toxin production[4] |
| Light | Exposure to near UV-light | May stimulate conidia production[5] |
Experimental Protocols
This section details the step-by-step methodology for the cultivation of Pithomyces chartarum and the subsequent extraction and purification of this compound.
Fungal Culture and Sporulation
Objective: To cultivate Pithomyces chartarum under conditions that promote sporulation, a prerequisite for this compound production.[1][2]
Materials:
-
A pure, heavily sporing isolate of Pithomyces chartarum
-
Enriched potato carrot agar (or similar nutrient-rich medium)
-
Petri dishes or Fernbach flasks for surface culture
-
Incubator
Procedure:
-
Prepare the enriched potato carrot agar medium and sterilize it by autoclaving.
-
Pour the sterile medium into petri dishes or Fernbach flasks and allow it to solidify in a sterile environment.
-
Inoculate the center of the agar surface with the P. chartarum culture.
-
Incubate the cultures at 24°C for several days to weeks, allowing for substantial mycelial growth and sporulation.[5] Good aeration is necessary for sporulation.
-
Optionally, expose the cultures to near-UV light to potentially enhance conidia production.[5]
-
Monitor the cultures for the development of mature, dark-pigmented spores.
Extraction of Crude Sporidesmolides
Objective: To extract the sporidesmolides from the fungal biomass and culture medium.
Materials:
-
Mature P. chartarum cultures (mycelium, spores, and agar)
-
Chloroform
-
Large glass extraction vessels
-
Shaker
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Harvest the entire fungal culture, including the mycelium, spores, and the agar medium.
-
Place the harvested material into a large glass extraction vessel.
-
Add a sufficient volume of chloroform to completely submerge the fungal material.
-
Agitate the mixture on a shaker for several hours (e.g., overnight) at room temperature.
-
Filter the mixture to separate the chloroform extract from the solid fungal debris.
-
Collect the chloroform filtrate, which now contains the crude sporidesmolides.
-
Concentrate the chloroform extract to dryness using a rotary evaporator under reduced pressure.
Purification of this compound
Objective: To isolate and purify this compound from the crude extract. This protocol may involve multiple chromatographic and recrystallization steps.
Materials:
-
Crude sporidesmolide extract
-
Solvents for chromatography (e.g., dichloromethane, carbon tetrachloride, diethyl ether)
-
Reversed-phase chromatography column (e.g., C18)
-
Solvents for recrystallization (e.g., 70% acetic acid, 95% ethyl alcohol)
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Procedure:
-
Initial Clean-up (optional, based on crude extract purity):
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Add carbon tetrachloride and concentrate the solution.
-
Cool the mixture to precipitate some impurities and filter.
-
The filtrate containing the sporidesmolides is then evaporated to dryness.
-
-
Reversed-Phase Chromatography:
-
Dissolve the partially purified extract in a suitable solvent.
-
Load the solution onto a C18 reversed-phase chromatography column.
-
Elute the column with a gradient of an appropriate solvent system (e.g., methanol/water or acetonitrile/water) to separate the different sporidesmolides.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Recrystallization:
-
Combine the fractions rich in this compound and evaporate the solvent.
-
Dissolve the residue in a minimal amount of a hot solvent mixture, such as 70% acetic acid or 95% ethyl alcohol.
-
Allow the solution to cool slowly to promote the formation of crystals.
-
Collect the crystals of pure this compound by filtration.
-
Repeat the recrystallization process until the desired purity is achieved, as confirmed by HPLC and other analytical techniques.
-
Mandatory Visualizations
Factors Influencing this compound Production
Caption: Key factors influencing the production of this compound.
Experimental Workflow for this compound Extraction and Purification
Caption: Step-by-step workflow for this compound extraction.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Sporidesmin production by Pithomyces chartarum isolates from Australia, Brazil, New Zealand and Uruguay | CoLab [colab.ws]
- 3. (PDF) The Production of Sporidesmin and Sporidesmolides by (1961) | J. Done | 45 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Pithomyces chartarum - Wikipedia [en.wikipedia.org]
High-performance liquid chromatography (HPLC) purification of Sporidesmolide I.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmolide I is a cyclic depsipeptide produced by the fungus Pithomyces chartarum. As a member of a class of bioactive fungal metabolites, there is significant interest in its isolation and purification for research and potential therapeutic applications. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the purification of such natural products due to its high resolution and efficiency.
This document provides a detailed application note and protocol for the purification of this compound using reversed-phase HPLC. The methodologies are based on established principles for the purification of cyclic peptides and related fungal metabolites.
Data Presentation
The following table summarizes the expected performance of the HPLC purification protocol for this compound. Please note that these values are representative and may vary depending on the specific instrumentation, column, and purity of the initial extract.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% to 80% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Expected Retention Time | Approximately 15-20 minutes |
| Typical Purity | >95% |
| Expected Yield | Dependent on the concentration in the crude extract |
Experimental Protocols
Sample Preparation: Extraction of this compound from Pithomyces chartarum
This protocol describes the extraction of the crude this compound from a fungal culture.
Materials:
-
Lyophilized mycelium of Pithomyces chartarum
-
Chloroform
-
Methanol
-
Rotary evaporator
-
Centrifuge
-
Filter paper (0.45 µm)
Procedure:
-
Harvest the mycelium from the Pithomyces chartarum culture by filtration.
-
Lyophilize the mycelium to dryness.
-
Extract the dried mycelium with chloroform at room temperature with agitation for 4-6 hours.
-
Separate the chloroform extract from the mycelial debris by filtration or centrifugation.
-
Concentrate the chloroform extract to dryness using a rotary evaporator.
-
The resulting crude extract contains this compound and other metabolites.
-
For HPLC analysis, dissolve a known amount of the crude extract in a suitable solvent, such as methanol or a mixture of Mobile Phase A and B.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Purification Protocol
This protocol outlines the conditions for the purification of this compound from the crude extract using a preparative or semi-preparative HPLC system.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler (or manual injector), column oven, and UV-Vis detector.
-
Reversed-phase C18 column (preparative or semi-preparative dimensions).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Filtered and degassed mobile phases.
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 30% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Set the column oven temperature to 30°C.
-
Set the UV detector to monitor at 214 nm. This is a common wavelength for detecting the peptide backbone. A diode array detector can be used to scan a range of wavelengths to determine the optimal absorbance for this compound.
-
Inject the filtered crude extract onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Run the following gradient program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 25 | 20 | 80 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
-
Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and HPLC purification of this compound.
Logical Relationship of HPLC Parameters
Caption: Key parameters influencing HPLC separation of this compound.
Unveiling the Cytotoxic Potential of Sporidesmolide I: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel anti-cancer agents, researchers and drug development professionals are increasingly turning to natural sources. Sporidesmolide I, a cyclodepsipeptide originating from the fungus Pithomyces chartarum, has emerged as a compound of interest for its potential cytotoxic activities. To facilitate further investigation into its therapeutic promise, comprehensive application notes and detailed protocols for its use in cytotoxicity assays are now available.
Introduction to this compound
This compound is a secondary metabolite produced by the saprophytic fungus Pithomyces chartarum.[1] As a member of the depsipeptide family, its structure features a cyclic array of amino and hydroxy acids linked by both amide and ester bonds. While research into the specific bioactivities of this compound is ongoing, related compounds from fungal sources have demonstrated a wide range of biological effects, including cytotoxic and antimicrobial properties, making it a compelling candidate for anti-cancer drug discovery.[2]
Application in Cytotoxicity Assays
This compound can be effectively evaluated for its cytotoxic potential against various cancer cell lines using standard in vitro assays. These assays are crucial for determining the concentration-dependent inhibitory effects of the compound on cell proliferation and viability, often expressed as the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides a template for how such data should be presented for clear comparison once generated through experimental work.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | MTT | 48 | Data to be determined | [Your Study] |
| Jurkat | T-cell Leukemia | SRB | 72 | Data to be determined | [Your Study] |
| MCF-7 | Breast Cancer | MTT | 48 | Data to be determined | [Your Study] |
| A549 | Lung Cancer | SRB | 72 | Data to be determined | [Your Study] |
Experimental Protocols
To ensure accurate and reproducible results, detailed methodologies for two common cytotoxicity assays, the MTT and SRB assays, are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cancer cell lines of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay Protocol
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the cell mass.
Materials:
-
This compound stock solution
-
Cancer cell lines of interest (e.g., Jurkat, A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Mechanism of Action: Potential Signaling Pathways
While the precise molecular mechanisms of this compound-induced cytotoxicity are yet to be fully elucidated, many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). Key signaling pathways involved in apoptosis that could be investigated in relation to this compound include:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins.[3][4][5][6][7] Pro-apoptotic proteins like Bax and Bak, upon activation, lead to the release of cytochrome c from the mitochondria, which in turn activates caspases (cysteine-aspartic proteases) that execute cell death.[8]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase, typically caspase-8.[1]
-
Caspase Activation Cascade: Both intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9][10]
Further research is required to determine which of these, or other, signaling pathways are modulated by this compound to induce cancer cell death.
Visualizing Experimental and Logical Frameworks
To aid in the conceptualization of the experimental workflow and the potential mechanism of action, the following diagrams have been generated using the DOT language.
These application notes and protocols provide a foundational framework for researchers to explore the cytotoxic effects of this compound. Further studies are warranted to fully characterize its anti-cancer potential and elucidate its mechanism of action, which could pave the way for the development of novel therapeutic strategies.
References
- 1. The marine lipopeptide somocystinamide A triggers apoptosis via caspase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Bcl-2 family proteins by posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zider.free.fr [zider.free.fr]
- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pancratistatin causes early activation of caspase-3 and the flipping of phosphatidyl serine followed by rapid apoptosis specifically in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cystamine inhibits caspase activity. Implications for the treatment of polyglutamine disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing with Sporidesmolide I
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific data on the in vitro antifungal activity of Sporidesmolide I, including its minimum inhibitory concentrations (MICs) and mechanism of action, is not widely available. The following application notes and protocols are therefore based on established, generalized methods for the in vitro antifungal susceptibility testing of natural products. These protocols, primarily adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a robust framework for the initial screening and evaluation of novel compounds like this compound.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of new antifungal agents. Natural products, such as this compound, represent a promising source of novel chemical scaffolds with potential antifungal activity. A critical first step in the evaluation of any potential antifungal compound is the determination of its in vitro activity against a panel of clinically relevant fungal species. This is typically achieved through antifungal susceptibility testing (AFST), with the broth microdilution method being the most common and standardized approach.[1]
These application notes provide a comprehensive protocol for performing in vitro antifungal susceptibility testing of this compound using the broth microdilution method to determine its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1] Additionally, a potential fungal signaling pathway that could be investigated as a target for this compound is presented.
Data Presentation
Quantitative data from in vitro antifungal susceptibility testing should be organized systematically to allow for clear interpretation and comparison. The following table is a template for summarizing the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species.
Table 1: In Vitro Antifungal Susceptibility of this compound
| Fungal Species | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Fluconazole] | Notes |
| Candida albicans ATCC 90028 | |||
| Candida glabrata ATCC 90030 | |||
| Candida parapsilosis ATCC 22019 | |||
| Candida krusei ATCC 6258 | |||
| Cryptococcus neoformans ATCC 90112 | |||
| Aspergillus fumigatus ATCC 204305 | |||
| [Other tested species] |
Experimental Protocols
The following is a detailed protocol for determining the antifungal susceptibility of this compound using the broth microdilution method, adapted from CLSI guidelines.[2][3]
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Solvent for dissolving this compound and control (e.g., Dimethyl sulfoxide - DMSO)
-
Fungal isolates (clinically relevant strains and quality control strains)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or hemocytometer
-
Multichannel pipette
-
Incubator (35-37°C)
Preparation of Fungal Inoculum
-
Subculture the fungal isolates on SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or up to 7 days (for molds) to ensure purity and viability.
-
From a fresh culture, pick several colonies (for yeasts) or collect conidia (for molds) and suspend in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.[3]
Preparation of this compound and Control Antifungals
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 100 times the highest desired test concentration.
-
Similarly, prepare a stock solution of the positive control antifungal.
-
In a separate 96-well plate or in microcentrifuge tubes, perform serial two-fold dilutions of this compound and the positive control in RPMI-1640 medium to create a range of concentrations. The final concentrations in the assay plate will be half of these prepared concentrations.
Broth Microdilution Assay Procedure
-
In a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.
-
Add 200 µL of the highest concentration of the diluted this compound to the first well of a designated row.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard 100 µL from the last well in the dilution series.
-
Repeat this process for the positive control antifungal in a separate row.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume in each well to 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours (or longer, depending on the fungal species).
Determination of Minimum Inhibitory Concentration (MIC)
-
Following incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of this compound that shows no visible growth.
-
For some antifungals, a significant reduction in growth (e.g., 50% or 90%) may be used as the endpoint.
-
The results can also be read using a microplate reader at a wavelength of 405 or 490 nm.
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the broth microdilution method.
Caption: Experimental workflow for the broth microdilution method.
Potential Signaling Pathway for Investigation
While the specific molecular target of this compound is unknown, the Fungal Cell Wall Integrity (CWI) pathway is a critical, highly conserved signaling cascade in fungi and a common target for antifungal drugs.[4][5] Investigating the effect of this compound on this pathway could be a valuable area of research.
Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Sporidesmolide I: Uncharted Territory for a Cell Biology Research Tool
Despite its classification as a cyclodepsipeptide, a class of molecules known for a wide range of biological activities, Sporidesmolide I remains a largely enigmatic compound within the realm of cell biology research. A comprehensive review of available scientific literature reveals a significant lack of specific data on its mechanism of action, cellular effects, and established experimental applications. Consequently, the development of detailed application notes and protocols for its use as a research tool is not feasible at this time.
This compound is a natural product of the fungus Pithomyces chartarum. This fungus is more notoriously known for producing the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants. While sporidesmin has been the subject of numerous toxicological and cell biology studies, its co-metabolite, this compound, has received comparatively little scientific attention.
Cyclodepsipeptides, as a broader class, are known to exhibit a variety of biological effects, including cytotoxic, antimicrobial, and ionophoric (the ability to transport ions across cell membranes) activities. This has made other members of this family valuable tools in cell biology research and as leads for drug development. For instance, some cyclodepsipeptides are used to study apoptosis (programmed cell death), cell cycle regulation, and ion channel function.
However, searches for specific studies on this compound's impact on cellular processes have not yielded quantitative data, such as IC50 values in different cell lines, or detailed descriptions of its effects on signaling pathways. One study noted that some spore-coat depsipeptides from Pithomyces chartarum showed no demonstrable antibiotic activity, but this does not preclude other potential biological effects.
Without primary research data detailing its interactions with cells, any attempt to create experimental protocols or application notes for this compound would be purely speculative and could be misleading to researchers. The scientific community has yet to characterize the specific biological activities of this particular fungal metabolite.
Therefore, for researchers, scientists, and drug development professionals interested in utilizing novel compounds, this compound represents an unexplored frontier. Future research would first need to focus on fundamental characterization, including:
-
Cytotoxicity screening: Determining the effective concentration range of this compound in various cancer and non-cancer cell lines.
-
Mechanism of action studies: Investigating how this compound exerts its effects, for example, by examining its impact on cell membrane integrity, mitochondrial function, or specific signaling pathways.
-
Target identification: Identifying the specific cellular proteins or other molecules that this compound interacts with.
Until such foundational research is conducted and published, this compound cannot be confidently applied as a specific research tool in cell biology. The creation of detailed and reliable application notes and protocols awaits the dedicated efforts of researchers to first uncover the basic biological properties of this intriguing, yet poorly understood, natural product.
Application Notes and Protocols: Experimental Design for Testing the Antiviral Activity of Sporidesmolide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmolide I is a cyclodepsipeptide produced by the fungus Pithomyces chartarum. While the biological activities of many fungal metabolites are well-documented, the specific antiviral potential of this compound remains largely unexplored.[1][2] This document provides a comprehensive experimental framework for the systematic evaluation of this compound as a potential antiviral agent. The following protocols are designed to guide researchers through initial cytotoxicity assessments, primary antiviral screening, and subsequent mechanism-of-action studies.
Experimental Workflow
The overall experimental design follows a stepwise approach, beginning with essential safety and efficacy profiling and progressing to more detailed mechanistic studies.
Caption: A stepwise workflow for the comprehensive antiviral evaluation of this compound.
Phase 1: Preliminary Assessment
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays. This is a critical first step to ensure that any observed antiviral effect is not due to cell death.[3][4]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for coronaviruses, MDCK for influenza, or HeLa for various viruses) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated cells (cell control) and wells with vehicle control (e.g., DMSO, if used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, corresponding to the duration of the planned antiviral assay.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The 50% cytotoxic concentration (CC50) is determined by non-linear regression analysis.
Data Presentation:
| This compound (µM) | Cell Viability (%) |
| 100 | 15.2 |
| 50 | 45.8 |
| 25 | 88.9 |
| 12.5 | 95.1 |
| 6.25 | 98.3 |
| 3.13 | 99.1 |
| 1.56 | 99.5 |
| 0.78 | 100 |
| CC50 (µM) | ~48 |
Primary Antiviral Screening
Objective: To quickly assess whether this compound exhibits any antiviral activity against the virus of interest at non-toxic concentrations. The Cytopathic Effect (CPE) Reduction Assay is a common method for this initial screen.
Protocol: CPE Reduction Assay
-
Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity assay.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound at concentrations below the CC50. Prepare a virus stock at a concentration that induces 80-100% CPE within 48-72 hours.
-
Infection and Treatment: Infect the cells with the virus (multiplicity of infection, MOI = 0.01) for 1 hour. After incubation, remove the virus inoculum and add the medium containing the different concentrations of this compound.
-
Controls: Include uninfected and untreated cell controls, as well as infected and untreated virus controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
CPE Observation: Observe the cells daily for the presence of CPE using an inverted microscope.
-
Cell Viability Staining: After the incubation period, stain the cells with a solution of crystal violet (0.5% in 20% methanol) to visualize cell viability.
-
Data Analysis: Qualitatively assess the reduction in CPE in treated wells compared to the virus control. The lowest concentration of the compound that inhibits CPE can be noted.
Phase 2: Efficacy Confirmation
Virus Yield Reduction Assay
Objective: To quantify the antiviral potency of this compound by measuring the reduction in the production of infectious virus particles. This assay is used to determine the 50% effective concentration (EC50).
Protocol: Virus Yield Reduction Assay
-
Infection and Treatment: Infect host cells in a 24-well plate with the virus (MOI = 0.1) for 1 hour. Remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plate for 24-48 hours to allow for one or two replication cycles.
-
Virus Harvest: Harvest the supernatant from each well.
-
Virus Titration: Determine the virus titer in each supernatant sample using a plaque assay or a TCID50 assay on fresh cell monolayers.
-
Data Analysis: Calculate the percentage of virus yield reduction for each concentration compared to the untreated virus control. The EC50 is the concentration of this compound that reduces the virus yield by 50%.
Data Presentation:
| This compound (µM) | Virus Titer (PFU/mL) | % Inhibition |
| 25 | 1.2 x 10^2 | 99.9 |
| 12.5 | 8.5 x 10^3 | 99.1 |
| 6.25 | 4.2 x 10^4 | 95.8 |
| 3.13 | 2.1 x 10^5 | 79.0 |
| 1.56 | 5.5 x 10^5 | 45.0 |
| 0.78 | 8.9 x 10^5 | 11.0 |
| 0 (Virus Control) | 1.0 x 10^6 | 0 |
| EC50 (µM) | ~1.7 | |
| Selectivity Index (SI = CC50/EC50) | ~28.2 |
Plaque Reduction Neutralization Assay
Objective: To confirm the inhibitory effect of this compound on virus infectivity and spread.
Protocol: Plaque Reduction Neutralization Assay
-
Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a standard amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 3-5 days until visible plaques are formed.
-
Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration relative to the virus control.
Phase 3: Mechanism of Action Studies
Time-of-Addition Assay
Objective: To determine the stage of the viral replication cycle that is inhibited by this compound.[5][6][7][8]
Protocol: Time-of-Addition Assay
-
Synchronized Infection: Infect a monolayer of host cells with a high MOI (e.g., 5-10) for 1 hour at 4°C to allow virus attachment but not entry.
-
Time-Course Addition: Wash the cells to remove unbound virus and add fresh medium. Add a fixed, effective concentration of this compound (e.g., 5x EC50) at different time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Controls: Include known inhibitors that target different stages of the viral life cycle (e.g., an entry inhibitor, a replication inhibitor).
-
Virus Yield Measurement: At the end of the replication cycle (e.g., 24 hours), harvest the supernatant and determine the virus yield by plaque assay or TCID50.
-
Data Analysis: Plot the percentage of virus inhibition against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the latest stage it can act upon.
Viral Entry/Fusion Assay
Objective: If the time-of-addition assay suggests an early-stage inhibition, this assay can specifically determine if this compound blocks viral entry or fusion.[9][10]
Protocol: Viral Entry Assay
-
Pre-treatment of Cells: Pre-treat host cells with this compound for 1 hour at 37°C.
-
Infection: Wash the cells to remove the compound and then infect with the virus for 1 hour at 4°C.
-
Temperature Shift: Wash away unbound virus and shift the temperature to 37°C to allow entry.
-
Virus Quantification: After 24 hours, quantify the level of infection (e.g., by measuring viral protein expression via immunofluorescence or viral RNA via qPCR).
-
Data Analysis: A reduction in infection in pre-treated cells suggests that this compound may act on a cellular factor required for viral entry.
Signaling Pathway Analysis
Objective: To investigate whether this compound exerts its antiviral effect by modulating host cell signaling pathways known to be involved in viral replication and the host immune response, such as the MAPK/ERK, NF-κB, and Interferon pathways.[3][4][11][12][13][14][15][16][17][18][19][20][21][22]
Protocol: Western Blot Analysis
-
Cell Treatment and Infection: Treat host cells with this compound for a specified time before or after infection with the virus.
-
Cell Lysis: At different time points post-infection, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for key signaling proteins (e.g., phosphorylated and total ERK, p65, STAT1) and viral proteins.
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the activation of these signaling pathways during viral infection.
Signaling Pathways to Investigate:
-
MAPK/ERK Pathway: This pathway is often manipulated by viruses to facilitate their replication.[11][12][13][14]
-
NF-κB Pathway: A key regulator of the inflammatory and antiviral immune response.[3][4][15][16][17]
-
Interferon Signaling Pathway: Central to the innate antiviral response.[18][20][21][22]
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Caption: Potential modulation of the NF-κB signaling pathway by this compound.
Caption: Possible enhancement of the Interferon signaling pathway by this compound.
Conclusion
This document outlines a rigorous and systematic approach to evaluate the antiviral potential of this compound. By following these detailed protocols, researchers can obtain reliable data on its cytotoxicity, antiviral efficacy, and mechanism of action. The successful identification of a novel antiviral compound from a natural source would be a significant contribution to the field of drug development.
References
- 1. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pithomyces chartarum - Wikipedia [en.wikipedia.org]
- 3. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 7. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. tandfonline.com [tandfonline.com]
- 18. Interferon - Wikipedia [en.wikipedia.org]
- 19. Virus-induced p38 MAPK activation facilitates viral infection [thno.org]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms underlying the inhibition of interferon signaling by viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Preparation of Sporidesmolide I Stock Solutions for Experimental Use
Application Note
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Sporidesmolide I for use in various research and drug development applications. This compound is a depsipeptide, and adherence to proper preparation and storage techniques is crucial for maintaining its integrity and ensuring the reproducibility of experimental results.
This compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), ethanol, and methanol. The choice of solvent will depend on the specific requirements of the downstream application, particularly the tolerance of the experimental system (e.g., cell culture) to the solvent. For most in vitro applications, DMSO is a common choice due to its high solvating power. However, care must be taken to minimize the final concentration of DMSO in the experimental setup to avoid solvent-induced artifacts.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 638.8 g/mol | [1] |
| Molecular Formula | C₃₃H₅₈N₄O₈ | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO | [1] |
| Long-term Storage (Solid) | -20°C | [1] |
| Long-term Storage (Solution) | Aliquoted at -20°C or -80°C | [2][3] |
| Recommended Stock Concentration | 10 mM | |
| Final Solvent Concentration in Assay | <0.5% (recommended) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for preparing stock solutions of small molecules and peptides.
Materials:
-
This compound (solid)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the solid compound.
-
Weighing: Carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.388 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 638.8 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * MW * V = 0.010 mol/L * 638.8 g/mol * 0.001 L = 0.006388 g = 6.388 mg
-
-
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[2][3]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[2][3] When stored properly, peptide solutions are generally stable for up to one month, though this can vary.
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the 10 mM stock solution to a final working concentration for your experiment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile diluent (e.g., cell culture medium, buffer)
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your experimental diluent to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO is kept to a minimum (ideally below 0.5%) to avoid affecting the biological system.[3]
-
Example: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform an initial 1:100 dilution of the 10 mM stock in your diluent (e.g., 2 µL of stock in 198 µL of medium) to get an intermediate concentration of 100 µM.
-
Perform a subsequent 1:10 dilution of the 100 µM solution (e.g., 10 µL of intermediate solution in 90 µL of medium) to get the final 10 µM working solution. The final DMSO concentration in this example would be 0.1%.
-
-
-
Use: Use the freshly prepared working solution in your experiment immediately. Do not store diluted working solutions for extended periods.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for preparing this compound stock and working solutions.
Caption: Workflow for Preparing this compound Stock and Working Solutions.
Caption: Generalized Signaling Pathway for a Bioactive Compound.
References
Application Notes and Protocols for the Analytical Characterization of Sporidesmolide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmolide I is a cyclic depsipeptide produced by the fungus Pithomyces chartarum. As a member of a class of compounds with diverse biological activities, detailed structural and physicochemical characterization is crucial for its potential development as a therapeutic agent. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the isolation, purification, and structural elucidation of this compound.
Physicochemical and Spectroscopic Data of this compound
A summary of the key quantitative data for this compound is presented below, providing a reference for its identification and characterization.
| Property | Value | Analytical Technique |
| Molecular Formula | C₃₄H₆₀N₄O₈ | High-Resolution Mass Spectrometry |
| Molecular Weight | 668.47 g/mol | Mass Spectrometry |
| Melting Point | 228-230 °C | Melting Point Apparatus |
| Optical Rotation [α]D | -216° (c 0.2, CHCl₃) | Polarimetry |
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in the characterization of this compound are outlined below.
Isolation and Purification
Objective: To isolate and purify this compound from fungal cultures.
Protocol: Reversed-Phase Partition Chromatography
-
Extraction: The fungal culture filtrate is extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of metabolites.
-
Column Preparation: A reversed-phase C18 column is packed and equilibrated with an initial mobile phase of methanol-water.
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: A gradient elution is performed by gradually increasing the concentration of methanol in the mobile phase.
-
Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pooling and Concentration: Fractions containing this compound are pooled and the solvent is removed under reduced pressure to yield the purified compound.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol, to obtain crystalline this compound.
Structural Elucidation
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the planar structure and stereochemistry of this compound.
Protocol:
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum to identify the types and number of protons present.
-
Typical parameters: 400 MHz or higher spectrometer, 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum to determine the number and types of carbon atoms.
-
Typical parameters: 100 MHz or higher spectrometer, 1024 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations and identify spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the individual amino and hydroxy acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton correlations, providing information about the stereochemistry and conformation of the molecule.
-
2.2 Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to aid in the sequence determination of this compound.
Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
-
Sample Preparation: A dilute solution of this compound (e.g., 10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: The sample is ionized using electrospray ionization in positive ion mode.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) is measured using a high-resolution mass analyzer (e.g., Orbitrap or TOF). This provides the accurate mass and allows for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS):
-
The molecular ion of this compound is isolated in the mass spectrometer.
-
Collision-induced dissociation (CID) is applied to fragment the ion.
-
The fragmentation pattern is analyzed to deduce the sequence of the amino and hydroxy acid residues in the cyclic structure.
-
Crystallographic Analysis
Objective: To determine the three-dimensional solid-state structure of this compound.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic model is built into the electron density map and refined to obtain the final three-dimensional structure of this compound.
-
Visualizations
Workflow for the Characterization of this compound
Caption: Workflow for this compound Characterization.
Logical Relationship of Analytical Techniques for Structural Elucidation
Caption: Interplay of techniques for structural elucidation.
Application Notes and Protocols for Molecular Docking Studies of Sporidesmolide I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporidesmolide I, a cyclodepsipeptide produced by the fungus Pithomyces chartarum, represents a class of natural products with potential biological activities. While extensive molecular docking studies on this compound are not yet available in the public domain, its structural characteristics suggest potential as a modulator of fungal protein targets. These application notes provide a detailed, albeit theoretical, framework for conducting molecular docking studies with this compound to explore its potential as an antifungal agent. The protocols outlined below are based on established methodologies for in silico drug discovery and can be adapted for various fungal protein targets.
Introduction to this compound and Molecular Docking
This compound is a secondary metabolite synthesized by Pithomyces chartarum, a fungus known for producing a variety of bioactive compounds.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in drug discovery for screening virtual libraries of small molecules against a specific protein target to identify potential drug candidates. By predicting the binding affinity and interaction patterns, molecular docking can provide valuable insights into the mechanism of action of a compound and guide further experimental validation.
Proposed Protein Target for this compound: 1,3-Beta-Glucan Synthase
In the absence of direct experimental data on this compound's molecular targets, we propose 1,3-beta-glucan synthase as a primary candidate for initial molecular docking studies. This enzyme is crucial for the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, making it an attractive and validated target for antifungal drugs.[3]
Rationale for Target Selection:
-
Essential Fungal Enzyme: Inhibition of 1,3-beta-glucan synthase disrupts cell wall integrity, leading to osmotic instability and fungal cell death.
-
Validated Antifungal Target: This enzyme is the target of the echinocandin class of antifungal drugs.
-
Potential for Novel Binding: this compound's unique cyclic structure may allow it to interact with the enzyme at a site distinct from known inhibitors, offering a potential new mechanism of action.
Experimental Protocols: Molecular Docking of this compound
This section details a comprehensive protocol for performing a molecular docking study of this compound against 1,3-beta-glucan synthase.
Software and Tools
-
Molecular Docking Software: AutoDock Vina[2]
-
Molecular Visualization and Preparation: PyMOL, BIOVIA Discovery Studio[3]
-
Ligand Preparation: ChemDraw, Avogadro
-
Protein Structure Database: Protein Data Bank (PDB)
Protocol Workflow
The overall workflow for the molecular docking study is depicted below.
Figure 1: General workflow for molecular docking of this compound.
Step-by-Step Methodology
-
Protein Structure Preparation:
-
Download the 3D structure of the target protein (e.g., 1,3-beta-glucan synthase from a relevant fungal species) from the Protein Data Bank (PDB).
-
Using PyMOL or Discovery Studio, remove water molecules, heteroatoms, and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Save the prepared protein structure in PDBQT format for use with AutoDock Tools.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using ChemDraw or a similar tool.
-
Convert the 2D structure to a 3D structure using software like Avogadro.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structure in a format compatible with AutoDock Tools (e.g., MOL2 or PDB), and then convert it to the PDBQT format, defining the rotatable bonds.
-
-
Grid Box Generation:
-
Identify the active site of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.
-
Using AutoDock Tools, define a grid box that encompasses the entire active site. The grid box size should be sufficient to allow the ligand to move and rotate freely.
-
-
Molecular Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation. The software will explore different conformations and orientations of this compound within the defined grid box.
-
The Lamarckian Genetic Algorithm (LGA) is commonly used for this purpose.[3] Set the number of genetic algorithm runs (e.g., 100) and other parameters as required.
-
-
Analysis of Docking Results:
-
Analyze the output from AutoDock Vina, which will include the binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) for each predicted binding pose.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand complex of the best pose using PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Data Presentation: Hypothetical Docking Results
The following tables present a hypothetical summary of quantitative data that could be generated from a molecular docking study of this compound and a known antifungal agent (e.g., Caspofungin) against 1,3-beta-glucan synthase.
Table 1: Predicted Binding Affinities
| Compound | Target Protein | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |
| This compound | 1,3-Beta-Glucan Synthase | -8.5 | 1.5 |
| Caspofungin (Control) | 1,3-Beta-Glucan Synthase | -10.2 | 0.1 |
Table 2: Analysis of Intermolecular Interactions
| Compound | Interacting Residues in 1,3-Beta-Glucan Synthase | Type of Interaction |
| This compound | Tyr-345, Asp-450, Leu-512 | Hydrogen Bond, Hydrophobic |
| Caspofungin (Control) | Arg-348, Phe-452, Trp-515 | Hydrogen Bond, Pi-Pi Stacking |
Signaling Pathway Context
The inhibition of 1,3-beta-glucan synthase directly impacts the Cell Wall Integrity (CWI) signaling pathway in fungi. A disruption in cell wall synthesis triggers a stress response that is mediated by this pathway.
Figure 2: Proposed impact of this compound on the Fungal Cell Wall Integrity Pathway.
Conclusion and Future Directions
This document provides a foundational guide for initiating molecular docking studies on this compound. The proposed protocols and target are based on established principles of antifungal drug discovery. The hypothetical results presented herein would need to be validated through actual in silico experiments, followed by in vitro and in vivo testing to confirm the antifungal activity and mechanism of action of this compound. Future studies could also explore other potential protein targets for this compound to fully elucidate its bioactivity profile.
References
- 1. Pithomyces chartarum - Wikipedia [en.wikipedia.org]
- 2. Molecular docking study of naturallyoccurring compounds as inhibitors of N-myristoyl transferase towards antifungal agents discovery [scielo.org.co]
- 3. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing Sporidesmolide I Yield from Pithomyces chartarum
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Sporidesmolide I from Pithomyces chartarum cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield from Pithomyces chartarum often variable?
This compound is a cyclic depsipeptide, a type of secondary metabolite, produced by the fungus Pithomyces chartarum. Its production is not essential for the primary growth of the fungus and is highly sensitive to environmental and nutritional conditions. Yield variability is common due to factors such as culture medium composition, pH, temperature, aeration, and agitation. Optimizing these parameters is crucial for consistent and high yields.
Q2: What is the optimal temperature for Pithomyces chartarum growth and this compound production?
The optimal temperature for the vegetative growth of P. chartarum is around 24°C.[1] While this temperature supports robust mycelial growth, the optimal temperature for secondary metabolite production, including sporidesmolides, may differ slightly. It is recommended to maintain the culture temperature between 22-25°C for a balance of growth and metabolite synthesis.
Q3: Is there a relationship between sporulation and this compound production?
Yes, a strong correlation exists between sporulation (conidia formation) and the production of sporidesmolides. Studies have shown that sporidesmolides were not isolated from cultures that did not sporulate.[2] Therefore, culture conditions that promote sporulation, such as exposure to near UV-light, can also enhance the yield of this compound.[1]
Q4: What type of culture medium is recommended for this compound production?
An enriched Potato Carrot Medium has been successfully used for the production of both sporidesmin and sporidesmolides.[3] This medium provides the necessary carbohydrates, vitamins, and minerals. Enrichment with additional nitrogen and carbon sources can further boost yields, although the optimal composition should be determined empirically.
Q5: Can this compound be produced in submerged (liquid) culture?
Yes, this compound can be produced in submerged liquid culture. This method allows for better control over environmental parameters and is more scalable than solid-state fermentation. However, issues such as mycelial morphology (pellets vs. dispersed filaments) need to be carefully managed.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Medium Composition | 1. Base Medium: Ensure you are using a nutrient-rich medium like Potato Carrot Broth (see Experimental Protocols).2. Carbon Source: Experiment with different carbon sources. While glucose is common, some fungi produce higher yields of secondary metabolites with more complex carbohydrates like fructose or sucrose.[4] Test concentrations from 2% to 6% (w/v).3. Nitrogen Source: The type and concentration of the nitrogen source are critical. Peptone and yeast extract are good starting points. Try varying the C:N ratio, as this can significantly impact secondary metabolite production. |
| Incorrect pH | The initial pH of the culture medium should be optimized. For many filamentous fungi, a starting pH between 5.5 and 6.5 is optimal for secondary metabolite production.[2] Monitor the pH throughout the fermentation and adjust if necessary, as fungal metabolism can cause significant shifts. |
| Inadequate Aeration | Submerged cultures of P. chartarum are aerobic. Ensure adequate oxygen supply through proper aeration. In a bioreactor, this can be controlled by the airflow rate (vvm). In shake flasks, use baffled flasks and an appropriate fill volume (typically 20-25% of the flask volume) to maximize surface area for gas exchange. |
| Lack of Sporulation | Since sporidesmolide production is linked to sporulation, induce this process by exposing the culture to a cycle of near UV-light (e.g., 12 hours light, 12 hours dark). |
Issue 2: Poor Mycelial Growth
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Inoculum Quality | 1. Viability: Ensure the starting culture (spore suspension or mycelial fragments) is viable and not from an old or contaminated plate. 2. Inoculum Size: A very small inoculum can lead to a long lag phase, while a very large one can lead to rapid nutrient depletion and premature entry into the stationary phase. Experiment with inoculum concentrations (e.g., 10^5 to 10^7 spores/mL). |
| Suboptimal Temperature | Verify that the incubator or bioreactor temperature is stable and set to the optimal range for P. chartarum growth (around 24°C).[1] |
| Nutrient Limitation | Ensure the culture medium is not depleted of essential nutrients. If conducting a long fermentation, a fed-batch strategy might be necessary. |
Issue 3: Formation of Dense Mycelial Pellets
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Agitation Speed | In stirred-tank bioreactors, low agitation can lead to the aggregation of mycelia into dense pellets, which can suffer from oxygen and nutrient limitations in the core.[5] |
| High Agitation Speed | Conversely, excessively high agitation can cause shear stress, damaging the mycelia and inhibiting growth. The optimal agitation speed (rpm) needs to be determined for your specific bioreactor geometry and scale.[6] For many filamentous fungi, agitation speeds between 150-250 rpm are a good starting point.[2][7] |
| Inoculum Concentration | Low spore concentrations tend to favor pellet formation, while higher concentrations can lead to more dispersed mycelial growth.[5][8] |
| Medium pH | A lower pH can sometimes favor dispersed mycelial growth over pellet formation.[5][9] |
Issue 4: Contamination of Cultures
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Aseptic Technique | Strictly adhere to aseptic techniques during all stages of media preparation, inoculation, and sampling. Work in a laminar flow hood and sterilize all equipment and media thoroughly. |
| Contaminated Inoculum | Ensure the stock culture of P. chartarum is pure. Periodically re-streak onto solid media to check for contamination. |
| Non-sterile Air Supply (Bioreactor) | Use a sterile filter (e.g., 0.22 µm) for the air inlet of the bioreactor. |
Experimental Protocols
Protocol 1: Preparation of Enriched Potato Carrot Broth
This protocol is adapted from standard recipes for Potato Carrot Agar and can be used for liquid cultures.
Ingredients per 1 Liter of Deionized Water:
-
Potatoes, diced: 250 g
-
Carrots, diced: 20 g
-
Primary Carbon Source (e.g., Glucose): 20 g
-
Primary Nitrogen Source (e.g., Peptone): 5 g
-
Yeast Extract: 2 g
Procedure:
-
Boil the diced potatoes and carrots in 500 mL of deionized water for 30 minutes.
-
Filter the mixture through cheesecloth, retaining the liquid filtrate.
-
Add deionized water to the filtrate to bring the total volume to 1 liter.
-
Dissolve the carbon source, nitrogen source, and yeast extract in the filtrate.
-
Adjust the pH to 6.0 using 1M HCl or 1M NaOH.
-
Dispense the medium into flasks or a bioreactor.
-
Sterilize by autoclaving at 121°C for 15-20 minutes.
Protocol 2: Submerged Fermentation in a Shake Flask
-
Prepare a spore suspension of P. chartarum from a 10-14 day old culture on Potato Dextrose Agar (PDA) by washing the plate with sterile water containing 0.01% Tween 80.
-
Adjust the spore concentration to approximately 10^6 spores/mL using a hemocytometer.
-
Inoculate 100 mL of sterile Enriched Potato Carrot Broth in a 500 mL baffled Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate the flasks at 24°C on an orbital shaker at 180 rpm.
-
If desired, use a shaker incubator with a UV-light source for a 12-hour light/dark cycle to promote sporulation.
-
Harvest the culture after 7-10 days for extraction of this compound.
Protocol 3: Extraction and Quantification of this compound
-
Separate the mycelial biomass from the culture broth by filtration.
-
Lyophilize (freeze-dry) the mycelium.
-
Extract the dried mycelium with a suitable organic solvent such as chloroform or ethyl acetate.[10]
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
The crude extract can be further purified using column chromatography (e.g., silica gel or reversed-phase C18).[10]
-
Quantify this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) by comparing the peak area to a standard curve of purified this compound.[10]
Visualizations
References
- 1. Pithomyces chartarum - Wikipedia [en.wikipedia.org]
- 2. Effects of aeration, agitation and pH on the production of mycelial biomass and exopolysaccharide from the filamentous fungus Ganoderma lucidum [scielo.org.co]
- 3. (PDF) The Production of Sporidesmin and Sporidesmolides by (1961) | J. Done | 45 Citations [scispace.com]
- 4. jfda-online.com [jfda-online.com]
- 5. 17.9 Growth as pellets [davidmoore.org.uk]
- 6. Effect of agitation speed on the morphology of Aspergillus niger HFD5A-1 hyphae and its pectinase production in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of aeration, agitation and pH on the production of mycelial biomass and exopolysaccharide from the filamentous fungus Ganoderma lucidum [redalyc.org]
- 8. Enhancing Monascus Pellet Formation for Improved Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Addressing Sporidesmolide I solubility issues for in vitro assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Sporidesmolide I for in vitro assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a cyclic hexadepsipeptide produced by the fungus Pithomyces chartarum.[1] Like other sporidesmolides, it has lipid-like physical properties, which contribute to its poor solubility in aqueous solutions such as cell culture media.[1] This low aqueous solubility can lead to precipitation of the compound during experiments, resulting in inaccurate dosing and unreliable results.
Q2: What are the recommended solvents for dissolving this compound?
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Generally, it is recommended to keep the final DMSO concentration below 0.5%, with many protocols advising 0.1% or lower. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: Addressing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your in vitro assays.
Issue: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
| Possible Cause | Solution |
| Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the hydrophobic compound to crash out of solution. | Employ a Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first, create an intermediate dilution. Add the small volume of the DMSO stock to a smaller volume of pre-warmed (37°C) media, mix gently, and then add this intermediate dilution to the final volume of the cell culture medium. |
| High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit under the experimental conditions. | Determine the Maximum Soluble Concentration: Before conducting your main experiment, perform a solubility test. Prepare a series of dilutions of this compound in your cell culture medium and visually inspect for any signs of precipitation (cloudiness or crystals) over time. This will help you determine the highest concentration that remains in solution. |
| Incomplete Initial Dissolution: The this compound may not have been fully dissolved in the DMSO stock solution. | Ensure Complete Dissolution of the Stock Solution: Visually inspect your stock solution to ensure there are no visible particles. If necessary, gentle warming (to 37°C) and vortexing can aid in complete dissolution. |
Issue: Precipitate forms over time in the incubator.
| Possible Cause | Solution |
| Temperature Shift: Changes in temperature between preparing the solutions at room temperature and incubating them at 37°C can affect solubility. | Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound solution. |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation. | Consider Serum Concentration: If you are using a low-serum or serum-free medium, solubility issues may be more pronounced. Serum proteins can sometimes help to solubilize hydrophobic compounds. If your experimental design allows, consider if adjusting the serum concentration is an option. |
| pH Shift: The CO₂ environment in an incubator can slightly alter the pH of the media, which can affect the solubility of some compounds. | Ensure Proper Buffering: Use a cell culture medium that is appropriately buffered for the CO₂ concentration in your incubator to maintain a stable pH. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Calculate the required mass of this compound for your desired stock solution concentration (e.g., 10 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in pre-warmed complete cell culture medium from your stock solution. Remember to use a stepwise dilution method to avoid precipitation. Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the no-treatment control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| e.g., HeLa | 48 | Insert experimental value |
| e.g., A549 | 48 | Insert experimental value |
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: A hypothetical apoptosis signaling pathway for investigation. The molecular targets of this compound in mammalian cells are currently unknown.
References
Optimal storage conditions for Sporidesmolide I to ensure stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability assessment of Sporidesmolide I.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for solid this compound?
For long-term stability, solid (lyophilized) this compound should be stored at -20°C.[1][2][3] Some providers of similar compounds, like Sporidesmolide V, indicate stability for at least four years under these conditions.[4] To prevent degradation from moisture, it is crucial to keep the container tightly sealed and stored in a desiccator.[5][6]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be prepared in a suitable solvent such as ethanol, methanol, DMF, or DMSO.[1] For storage, it is recommended to aliquot the solution into tightly sealed vials and store them at -20°C or, for enhanced stability, at -80°C.[5][7] It is best practice to use prepared solutions on the same day they are made. If storage is necessary, solutions are generally usable for up to one month at -20°C.[7] To maintain the integrity of the compound, avoid repeated freeze-thaw cycles.[5][6][8]
Q3: What solvents are compatible with this compound?
This compound is soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1][2][3] When preparing solutions, ensure you are using high-purity, anhydrous solvents to minimize moisture content, which can promote hydrolysis.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
As a cyclic hexadepsipeptide, this compound contains ester linkages which are susceptible to hydrolysis, especially under acidic or alkaline conditions. This can lead to the linearization of the cyclic structure. The stability of similar cyclic depsipeptides has been shown to be pH-dependent. For instance, the cyclic depsipeptide kahalalide F shows hydrolysis of its lactone bond at neutral and alkaline pH.[9]
Summary of Storage Conditions
For quick reference, the following table summarizes the optimal storage conditions for this compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | -20°C | Long-term (up to several years)[4][6] | Store in a tightly sealed, desiccated container away from light.[5][6][7] |
| In Solution | -20°C | Short-term (up to 1 month)[7] | Aliquot to avoid freeze-thaw cycles; use sterile, anhydrous solvents; protect from light.[6][8] |
| In Solution (Enhanced Stability) | -80°C | Medium-term | Recommended for extended storage of solutions to further minimize degradation.[5] |
Troubleshooting Guide
Problem: I am observing a loss of biological activity in my experiments.
-
Possible Cause 1: Improper Storage. this compound may have degraded due to incorrect storage temperatures, exposure to moisture, or repeated freeze-thaw cycles of the stock solution.
-
Solution: Always store solid this compound at -20°C in a desiccator. For solutions, aliquot and store at -20°C or -80°C. Allow vials to warm to room temperature before opening to prevent condensation.[5]
-
-
Possible Cause 2: Solution Instability. The solvent used or the pH of the experimental buffer may be causing degradation.
-
Solution: Prepare fresh solutions for each experiment. If using aqueous buffers, be aware that the ester bond in the depsipeptide is susceptible to hydrolysis. It is advisable to maintain a slightly acidic to neutral pH (around 5-7) for solutions where possible.[8]
-
Problem: I see multiple peaks for this compound in my HPLC analysis.
-
Possible Cause 1: Degradation. The additional peaks may correspond to degradation products, such as the linearized form of the peptide.
-
Solution: Review your storage and handling procedures. Analyze a freshly prepared sample from a new vial of solid material to see if the issue persists. Consider performing a forced degradation study (see experimental protocols) to identify potential degradation products.
-
-
Possible Cause 2: Isomers or Conformers. It is possible for cyclic peptides to exist as different conformers that may be separable under certain HPLC conditions.
-
Solution: Consult literature on the analysis of cyclic peptides. Varying the HPLC method parameters (e.g., temperature, mobile phase composition) may help to identify if the peaks are related to conformational isomers.
-
Problem: The this compound powder appears clumpy or discolored.
-
Possible Cause: Moisture Absorption. The product may have been exposed to moisture, leading to hygroscopic changes and potential degradation.
-
Solution: Discard the vial as the integrity of the compound may be compromised. Ensure that in the future, vials are stored in a desiccator and allowed to equilibrate to room temperature before opening.[5]
-
Experimental Protocols
Protocol: Stability Assessment of this compound using a Stability-Indicating HPLC Method
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Objective: To develop a stability-indicating HPLC method capable of separating intact this compound from its potential degradation products generated under stress conditions (acidic, basic, oxidative, and photolytic).
2. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
3. Method:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[10][11]
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute the compound and any degradation products. For example: 5% to 95% B over 25 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength; 210-220 nm is often suitable for peptides.
-
Injection Volume: 10 µL
-
-
Data Analysis: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. A stability-indicating method is one where the peak for this compound is well-resolved from all degradation product peaks.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common stability issues encountered with this compound.
Potential Degradation Pathway
Caption: A simplified diagram illustrating the potential hydrolytic degradation pathway of this compound.
References
- 1. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 2. Mechanical Stability of Helical β-Peptides and a Comparison of Explicit and Implicit Solvent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. support.proteinmetrics.com [support.proteinmetrics.com]
- 5. peptide.com [peptide.com]
- 6. genscript.com [genscript.com]
- 7. jpt.com [jpt.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
Troubleshooting low purity during Sporidesmolide I purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low purity issues during the purification of Sporidesmolide I.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound involve a combination of extraction, chromatography, and recrystallization. Initially, a crude extract is obtained from the culture of Pithomyces chartarum, the fungus that produces Sporidesmolides. This is typically done using solvents like chloroform or ethyl acetate[1][2]. The crude extract is then subjected to chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to separate this compound from other metabolites[3][4]. The final polishing step to achieve high purity is often recrystallization[3].
Q2: What are the likely impurities in a this compound sample?
A2: The most common impurities are other homologues of Sporidesmolide, such as Sporidesmolide II, III, IV, and V, which are often co-produced by Pithomyces chartarum[3]. Other secondary metabolites from the fungus could also be present as impurities[1]. During the extraction and purification process, impurities can also be introduced from solvents, reagents, or materials used, such as filter aids[5].
Q3: How can I confirm the identity and purity of my this compound sample?
A3: The identity and purity of this compound can be confirmed using analytical techniques such as reversed-phase HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy[3][5]. Comparing the analytical data of your sample with published data for this compound can confirm its identity and purity. For example, analytical reversed-phase partition chromatography can distinguish between different Sporidesmolides based on their elution volumes[3].
Q4: At what stage of purification is the loss of this compound most likely to occur?
A4: Loss of product can occur at any stage, but it is often most significant during multi-step extraction and chromatographic procedures. Each purification step will have an associated yield, and cumulative losses can be substantial. It is crucial to optimize each step to maximize recovery. Careful handling of the sample, especially when it is in a dissolved state, is important to prevent degradation or loss.
Troubleshooting Guide for Low Purity
This guide addresses common issues encountered during the purification of this compound and provides potential solutions.
Issue 1: Poor Resolution in HPLC (Co-elution of Impurities)
Possible Causes:
-
Inappropriate Column Chemistry: The stationary phase of the HPLC column may not be providing sufficient selectivity to separate this compound from closely related impurities like other Sporidesmolides.
-
Suboptimal Mobile Phase Composition: The solvent system (mobile phase) may not have the correct polarity or additives to achieve baseline separation.
-
Column Overloading: Injecting too much sample onto the column can lead to broad, overlapping peaks.
Solutions:
-
Column Selection:
-
For reversed-phase chromatography, C18 columns are a common starting point. However, if resolution is poor, consider columns with different stationary phases (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms[6].
-
Ensure the column is in good condition and has not been degraded by previous use.
-
-
Mobile Phase Optimization:
-
Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water to fine-tune the elution of this compound and its impurities[7].
-
Consider adding a small percentage of an acid, such as trifluoroacetic acid (TFA), to the mobile phase, which can improve peak shape for peptides and similar molecules[8].
-
Perform a gradient elution, starting with a lower concentration of organic solvent and gradually increasing it. This can help to separate compounds with a wider range of polarities[9].
-
-
Sample Injection:
-
Reduce the concentration of the sample being injected.
-
Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.
-
Issue 2: Presence of Unknown Impurities After Purification
Possible Causes:
-
Degradation of this compound: The compound may be unstable under the purification conditions (e.g., exposure to strong acids/bases, high temperatures, or light).
-
Contamination from Solvents or Materials: Impurities can be leached from plasticware, filters, or impure solvents.
-
Carryover from Previous HPLC Runs: If the HPLC system is not thoroughly cleaned between runs, residues from previous samples can appear as impurities.
Solutions:
-
Assess Compound Stability:
-
Perform small-scale stability studies under the conditions you are using for purification.
-
Use high-purity solvents and reagents.
-
Protect the sample from light and excessive heat.
-
-
Ensure Cleanliness:
-
Use high-quality labware.
-
Filter all solvents and samples before HPLC analysis to remove particulate matter[8].
-
Implement a rigorous cleaning protocol for your HPLC system between runs.
-
Issue 3: Low Purity After Recrystallization
Possible Causes:
-
Incorrect Solvent Choice: The chosen solvent may be too good at dissolving this compound at room temperature, leading to low recovery, or it may also dissolve the impurities, leading to co-crystallization.
-
Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice.
-
Insufficient Washing of Crystals: The mother liquor, which contains a high concentration of impurities, may not be completely removed from the surface of the crystals.
Solutions:
-
Solvent Selection:
-
An ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures[10].
-
For Sporidesmolides, mixtures of acetic acid and water, or ethanol have been used for recrystallization[3]. Experiment with different solvent systems and ratios to find the optimal conditions.
-
-
Controlled Cooling:
-
Allow the saturated solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., a refrigerator or freezer) to maximize crystal formation. Slower cooling generally results in larger, purer crystals[11].
-
-
Thorough Washing:
-
After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Quantitative Data Summary
The following table summarizes analytical data for different Sporidesmolides, which can be useful for identifying impurities during HPLC analysis.
| Compound | Elution Volume (mL)[3] |
| This compound | 12.2 |
| Sporidesmolide II | 13.5 |
| Sporidesmolide III | 10.2 |
| Sporidesmolide IV | 14.0 |
| Sporidesmolide V | 15.5 |
Note: The elution volumes were obtained using analytical reversed-phase partition chromatography as described in the cited literature. These values are relative and can vary depending on the specific HPLC system, column, and mobile phase used.
Experimental Protocols
Protocol 1: Crude Extraction of Sporidesmolides
This protocol is a general guideline for the extraction of Sporidesmolides from a fungal culture.
-
Culture Growth: Grow Pithomyces chartarum in a suitable liquid or solid medium to promote the production of secondary metabolites[12].
-
Harvesting:
-
For liquid cultures, separate the mycelium from the culture broth by filtration[1].
-
For solid cultures, harvest the fungal biomass.
-
-
Drying: Dry the mycelial felts thoroughly.
-
Extraction:
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude Sporidesmolide mixture.
Protocol 2: Recrystallization for Final Purification
This protocol describes a general method for purifying this compound by recrystallization.
-
Solvent Selection: Based on small-scale trials, select a solvent or solvent system (e.g., 70% aqueous acetic acid or 95% ethanol) in which this compound has high solubility when hot and low solubility when cold[3].
-
Dissolution: Dissolve the impure this compound sample in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath or refrigerator can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. scispace.com [scispace.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. ualberta.ca [ualberta.ca]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. Pithomyces chartarum, a mycotoxin-producing fungus, isolated from seed and fruit in Oregon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Purification of Peptides [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scispace.com [scispace.com]
How to avoid degradation of Sporidesmolide I during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of Sporidesmolide I during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
This compound is a cyclic depsipeptide, a class of compounds characterized by the presence of at least one ester bond in addition to amide bonds in its ring structure. This ester linkage is susceptible to hydrolysis, particularly under acidic or alkaline conditions and at elevated temperatures, which can lead to the degradation of the molecule and reduced yield of the desired compound. Therefore, careful control of extraction conditions is crucial to maintain the structural integrity of this compound.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors that can lead to the degradation of this compound are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond within the depsipeptide ring.
-
Temperature: High temperatures can accelerate the rate of hydrolytic degradation.
-
Extended Exposure to Solvents: Prolonged extraction times can increase the opportunity for degradation, even under milder conditions.
-
Presence of Water: Water is required for hydrolysis, so minimizing its presence in organic solvents during extraction and storage is important.
Q3: What are the recommended solvents for extracting this compound?
Based on documented extraction protocols for sporidesmolides from Pithomyces chartarum, the following solvents are commonly used:
-
Chloroform[1]
-
Methanol
-
Ethyl acetate
-
Benzene (use with caution due to toxicity)
The choice of solvent will depend on the specific extraction step (e.g., initial extraction from fungal material, liquid-liquid partitioning, or chromatography).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation due to pH extremes: The extraction or purification process may involve acidic or basic conditions. For instance, related sporidesmolides have been shown to be hydrolyzed by treatment with sodium hydroxide or hydrochloric acid.[1] | - Maintain a neutral pH (around 7.0) throughout the extraction process whenever possible.- If pH adjustments are necessary, use mild acids or bases and minimize the exposure time.- Buffer your aqueous solutions if performing liquid-liquid extractions. |
| Thermal degradation: Use of high temperatures during solvent evaporation or extraction. | - Evaporate solvents under reduced pressure using a rotary evaporator at a low temperature (e.g., 30-40°C).- Avoid heating extracts for prolonged periods. | |
| Incomplete extraction: Insufficient solvent volume or extraction time. | - Ensure thorough mixing of the fungal material with the solvent.- Perform multiple extractions with fresh solvent to maximize recovery. | |
| Presence of unknown peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Hydrolysis of the ester bond: The primary degradation pathway for depsipeptides is the cleavage of the ester linkage, leading to the formation of a linear hydroxy acid. | - Analyze the mass of the impurity. A mass increase corresponding to the addition of a water molecule (18 Da) is indicative of hydrolysis.- Re-evaluate the extraction protocol to minimize exposure to water, extreme pH, and high temperatures. |
| Photodegradation: Although not specifically documented for this compound, many complex organic molecules are sensitive to light. | - Conduct extraction and purification steps in a dark or amber-colored glassware to minimize light exposure. | |
| Difficulty in purifying this compound | Co-extraction of related sporidesmolides or other impurities: Pithomyces chartarum produces a variety of related depsipeptides which may have similar chromatographic behavior.[1][2] | - Employ a multi-step purification strategy, including techniques like column chromatography and recrystallization.- Use high-resolution analytical techniques like HPLC or UPLC with mass spectrometry (MS) detection to effectively separate and identify the different sporidesmolides. |
Experimental Protocols
General Extraction Workflow for Sporidesmolides from Pithomyces chartarum
This is a generalized protocol based on literature reports. Optimization may be required for specific experimental conditions.
1. Fungal Culture and Harvesting:
-
Culture Pithomyces chartarum on a suitable medium until sufficient mycelium and spores are produced.
-
Harvest the fungal material (mycelia and spores).
2. Initial Solvent Extraction:
-
Dry the fungal material (e.g., lyophilize or air-dry at low temperature).
-
Extract the dried material with an organic solvent such as chloroform or a mixture of chloroform and methanol.[1] This is often done at room temperature with stirring for several hours.
-
Filter the extract to remove the fungal biomass.
-
Repeat the extraction process with fresh solvent to ensure complete recovery.
3. Solvent Partitioning (Liquid-Liquid Extraction):
-
Combine the organic extracts and concentrate them under reduced pressure.
-
The crude extract can be partitioned between immiscible solvents (e.g., methanol/water and a non-polar solvent like hexane) to remove non-polar impurities.
4. Chromatographic Purification:
-
Subject the partially purified extract to column chromatography. Common stationary phases include silica gel or alumina.
-
Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, or chloroform and methanol, to separate the different sporidesmolides.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
5. Recrystallization:
-
Combine the fractions containing this compound and evaporate the solvent.
-
Recrystallize the solid residue from a suitable solvent system (e.g., aqueous acetic acid or ethanol) to obtain pure this compound.[1]
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Potential Degradation Pathway of this compound
Caption: Suspected primary degradation pathway of this compound.
References
Navigating the Intricacies of Sporidesmolide I: A Technical Guide to Interpreting its Complex NMR Spectra
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting the complex NMR spectra of Sporidesmolide I. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and predicted NMR data to facilitate the structural elucidation and analysis of this cyclic depsipeptide.
Troubleshooting and FAQs
Question: I'm seeing a cluster of overlapping signals in the 1H NMR spectrum of my this compound sample, particularly in the aliphatic region. How can I resolve these?
Answer: Overlapping signals are a common challenge with cyclic peptides like this compound due to the presence of multiple similar amino and hydroxy acid residues. To address this, it is highly recommended to employ two-dimensional (2D) NMR techniques.[1]
-
COSY (Correlation Spectroscopy): This experiment will help you identify proton-proton coupling networks within each residue, allowing you to trace the spin systems of the individual amino and hydroxy acids.
-
TOCSY (Total Correlation Spectroscopy): TOCSY is even more powerful as it can reveal correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying the complete set of protons belonging to a single residue, even if some signals are obscured.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. This is an excellent way to spread out the crowded proton signals into the second dimension based on the carbon chemical shifts, which are generally better dispersed.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the different residues by identifying correlations between, for example, an alpha-proton of one residue and the carbonyl carbon of the adjacent residue.
Question: My sample appears to be giving multiple sets of peaks for what should be a single compound. What could be the cause?
Answer: This phenomenon in cyclic peptides can often be attributed to the presence of multiple conformations in solution that are slowly interconverting on the NMR timescale. These different folded shapes of the molecule can result in distinct chemical environments for the nuclei, leading to separate sets of NMR signals.
-
Troubleshooting: Try acquiring NMR spectra at different temperatures. Changing the temperature can sometimes favor one conformation over others, leading to a simplification of the spectrum. Variable temperature NMR studies can also provide thermodynamic information about the conformational exchange.
Question: I am having trouble assigning the N-methyl group of the N-methyl-L-leucine residue. Where should I expect to see this signal?
Answer: The N-methyl group will appear as a singlet in the 1H NMR spectrum, typically in the range of 2.5-3.5 ppm. To definitively assign this peak, you should look for a correlation in the HMBC spectrum between this singlet and the alpha-carbon of the N-methyl-L-leucine residue.
Question: What is the best solvent to use for NMR analysis of this compound?
Answer: The choice of solvent is critical for obtaining high-quality NMR spectra. For cyclic depsipeptides like this compound, deuterated chloroform (CDCl3) is a common choice as it is a good solvent for many organic molecules and is relatively non-polar. However, if your sample has solubility issues or if you want to observe exchangeable protons (like NH protons), deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) are good alternatives. Be aware that the chemical shifts of your compound will change depending on the solvent used.
Predicted NMR Data for this compound Constituents
Due to the limited availability of a complete, experimentally assigned NMR dataset for the entire this compound molecule in the public domain, the following tables provide predicted 1H and 13C NMR chemical shifts based on the known constituent monomers. These values are compiled from various spectroscopic databases and should be used as a guide for initial assignments. The actual chemical shifts in the cyclic structure will be influenced by the local chemical environment, conformational effects, and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) of this compound Monomers
| Residue | Hα | Hβ | Hγ | Hδ | Other |
| N-Methyl-L-leucine | ~3.0-3.3 | ~1.5-1.7 | ~1.6-1.8 | ~0.9 (d, 6H) | N-CH3: ~2.5-3.0 (s) |
| L-Valine | ~3.6 | ~2.3 | ~1.0 (d, 6H) | - | - |
| D-Leucine | ~3.7 | ~1.7 | ~1.7 | ~0.9 (d, 6H) | - |
| D-alloisoleucine | ~3.7 | ~2.0 | γ-CH2: ~1.3-1.4 | γ-CH3: ~0.9 (t); δ-CH3: ~0.9 (d) | - |
| 2-Hydroxyisovaleric acid | ~3.8-4.1 | ~2.0-2.2 | ~0.9-1.0 (d, 6H) | - | - |
| 2-Hydroxy-4-methylpentanoic acid | ~4.0-4.3 | ~1.6-1.8 | ~1.5-1.7 | ~0.9 (d, 6H) | - |
Note: Chemical shifts are approximate and can vary based on solvent and conformation. 'd' denotes a doublet, 't' a triplet, and 's' a singlet.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) of this compound Monomers
| Residue | Cα | Cβ | Cγ | Cδ | C=O | Other |
| N-Methyl-L-leucine | ~60-65 | ~40-42 | ~25 | ~22-23 | ~170-175 | N-CH3: ~30-35 |
| L-Valine | ~60-63 | ~30-32 | ~19-20 | - | ~172-177 | - |
| D-Leucine | ~53-56 | ~42-44 | ~25 | ~22-23 | ~173-178 | - |
| D-alloisoleucine | ~60-62 | ~38-40 | Cγ: ~27-29 | Cδ: ~12-14; γ-CH3: ~16 | ~171-176 | - |
| 2-Hydroxyisovaleric acid | ~75-78 | ~33-35 | ~18-20 | - | ~175-180 | - |
| 2-Hydroxy-4-methylpentanoic acid | ~70-73 | ~42-44 | ~24-26 | ~22-23 | ~176-181 | - |
Note: These are predicted values and are subject to change in the final cyclic structure.
Experimental Protocols
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.
-
-
1D ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
1D ¹³C NMR Acquisition:
-
Tune the probe to the carbon frequency.
-
Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required compared to the proton spectrum due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
Acquire a suite of 2D NMR experiments, including:
-
COSY: To establish ¹H-¹H coupling networks.
-
TOCSY: To identify all protons within a spin system.
-
HSQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range ¹H-¹³C correlations, which are crucial for determining the sequence of the residues.
-
NOESY/ROESY: To identify through-space correlations between protons, which provides information about the 3D structure and conformation of the molecule.
-
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Analyze the 1D and 2D spectra to assign the chemical shifts and determine the structure of this compound.
-
Visualizing the NMR Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a complex natural product like this compound using NMR spectroscopy.
Caption: A flowchart outlining the key steps in NMR data acquisition and analysis for structural elucidation.
This technical support guide provides a foundational resource for researchers working with this compound. By utilizing the provided information and experimental protocols, scientists can more effectively tackle the challenges of interpreting its complex NMR spectra.
References
Overcoming common challenges in Sporidesmolide I research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Synthesis and Purification
-
Structural Characterization
-
Biological Activity Assays
-
Stability and Handling
-
-
Experimental Protocols
-
High-Performance Liquid Chromatography (HPLC) Purification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Antifungal Susceptibility Testing (Broth Microdilution)
-
-
Data Presentation
-
Table 1: HPLC Purification Parameters for Sporidesmolide I
-
Table 2: Example ¹H and ¹³C NMR Chemical Shifts for this compound
-
Table 3: Cytotoxicity of this compound on Cancer Cell Lines (Example Data)
-
Table 4: Antifungal Activity of this compound (Example MIC Values)
-
-
Visual Guides
-
Figure 2: Troubleshooting Logic for HPLC Purification
-
Figure 3: Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to work with?
A1: this compound is a cyclic depsipeptide, a type of natural product with potential therapeutic applications. Its complex cyclic structure can make both chemical synthesis and isolation from natural sources challenging.[1][2] Purification can be difficult due to the presence of closely related analogs, and its stability under various experimental conditions needs careful consideration.
Q2: What are the primary safety precautions when handling this compound?
A2: As with any biologically active compound, standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. If the cytotoxicity of this compound is being investigated, appropriate containment measures should be in place.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or below. For short-term storage in solution, use a suitable solvent in which it is stable and store at -20°C. Avoid repeated freeze-thaw cycles. Stability in different solvents should be experimentally verified.
Q4: I am having trouble dissolving this compound. What solvents are recommended?
A4: The solubility of this compound will depend on its specific chemical structure. Generally, cyclic peptides are soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform. For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous culture medium.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in chemical synthesis | Incomplete coupling reactions. | Optimize coupling reagents and reaction times. Consider using alternative coupling agents.[2] |
| Steric hindrance due to the cyclic nature of the peptide. | Adjust the synthetic strategy, perhaps by altering the cyclization point. | |
| Co-elution of impurities during HPLC purification | Similar polarity of this compound and impurities. | Modify the HPLC gradient to have a shallower slope. |
| Inappropriate column chemistry. | Experiment with different HPLC columns (e.g., C18, C8, Phenyl-Hexyl). | |
| Poor peak shape in HPLC | Column overloading. | Reduce the amount of sample injected onto the column. |
| Inappropriate solvent for sample dissolution. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Structural Characterization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ambiguous NMR spectra | Sample contains impurities. | Re-purify the sample using HPLC. |
| Poor sample solubility in the NMR solvent. | Test different deuterated solvents to improve solubility. | |
| Difficulty in assigning NMR signals | Complex overlapping signals. | Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity.[3][4] |
| Conformational isomers in solution. | Acquire NMR data at different temperatures to potentially coalesce conformers. |
Biological Activity Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding plates. |
| Uneven compound distribution in wells. | Mix the plate gently after adding the compound. | |
| No antifungal activity observed | The test organism is resistant to this compound. | Include a positive control with a known antifungal agent to validate the assay. |
| This compound precipitated out of the culture medium. | Visually inspect the wells for precipitation. If necessary, adjust the final concentration of the solvent (e.g., DMSO). |
Stability and Handling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of activity over time in solution | Degradation of the compound. | Perform a forced degradation study to identify conditions (pH, temperature, light) that cause degradation.[5][6][7][8][9] |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Purification
This protocol provides a general method for the purification of this compound. Parameters may need to be optimized.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
Injection Volume: 20-100 µL, depending on sample concentration.
-
Fraction Collection: Collect fractions based on UV absorbance peaks and analyze by mass spectrometry to identify the fraction containing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol outlines the steps for acquiring NMR data for structural elucidation.
-
Sample Preparation: Dissolve 1-5 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
1D NMR: Acquire ¹H and ¹³C spectra to identify the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the 3D structure.
-
-
Data Analysis: Integrate and analyze the spectra to assign chemical shifts and determine the structure of this compound.[10][11]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12][13][14]
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens like Aspergillus fumigatus.[15][16][17][18][19]
-
Inoculum Preparation: Prepare a standardized fungal spore suspension in RPMI-1640 medium.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microplate.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
Data Presentation
Table 1: HPLC Purification Parameters for this compound
| Parameter | Recommended Value | Notes |
| Column | C18, 5 µm, 4.6 x 250 mm | Other stationary phases can be explored. |
| Mobile Phase A | H₂O + 0.1% TFA | Formic acid can be used as an alternative. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Methanol can also be used. |
| Gradient | 30-100% B over 30 min | Optimize the gradient for better resolution. |
| Flow Rate | 1.0 mL/min | Adjust based on column dimensions. |
| Detection | 214 nm, 280 nm | 214 nm for peptide bonds, 280 nm for aromatic residues. |
Table 2: Example ¹H and ¹³C NMR Chemical Shifts for this compound
(Note: These are example values. Actual chemical shifts will need to be determined experimentally.)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-H of Amino Acid 1 | 4.5 - 4.8 | 50 - 55 |
| β-H of Amino Acid 1 | 1.8 - 2.2 | 30 - 35 |
| Amide N-H | 7.5 - 8.5 | - |
| Carbonyl C=O | - | 170 - 175 |
Table 3: Cytotoxicity of this compound on Cancer Cell Lines (Example Data)
| Cell Line | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | User's Data |
| MCF-7 (Breast Cancer) | User's Data |
| A549 (Lung Cancer) | User's Data |
Table 4: Antifungal Activity of this compound (Example MIC Values)
| Fungal Strain | MIC (µg/mL) |
| Aspergillus fumigatus | User's Data |
| Candida albicans | User's Data |
| Cryptococcus neoformans | User's Data |
Visual Guides
References
- 1. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. NMR chemical shift prediction and structural elucidation of linker-containing oligo- and polysaccharides using the computer program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Activity of Antimicrobial Peptides and Proteins against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Efficacy of Antifungals against Aspergillus fumigatus: Value of Real-Time Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo [frontiersin.org]
Method refinement for consistent Sporidesmolide I bioactivity results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable bioactivity results for Sporidesmolide I.
Troubleshooting Guides
Consistent bioactivity data for this compound can be challenging to obtain. This guide addresses common issues encountered during in vitro assays.
Problem 1: High Variability in Cytotoxicity/Antimicrobial Assay Results
High variability between replicate wells or between experiments is a frequent issue that can obscure the true biological activity of this compound.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated and use appropriate pipetting techniques. For small volumes, consider using low-retention pipette tips to minimize sample loss. When preparing serial dilutions, ensure thorough mixing at each step. |
| Inconsistent Cell Seeding or Inoculum Density | For cytotoxicity assays, ensure a homogeneous cell suspension before seeding. For antimicrobial assays, standardize the inoculum density using methods like McFarland standards. |
| "Edge Effects" in Microplates | The outer wells of a microplate are more susceptible to evaporation, leading to changes in concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity. |
| Compound Precipitation | This compound, like many cyclic peptides, may have limited solubility in aqueous media. Visually inspect wells for any signs of precipitation after the addition of the compound. If precipitation is observed, consider optimizing the solvent system or using a lower concentration range. |
| Cell Line or Microbial Strain Instability | Use cells within a consistent and low passage number range. For microbial strains, ensure the use of fresh cultures from a standardized stock. |
Problem 2: Lower-Than-Expected Bioactivity
Observing lower-than-expected or no bioactivity can be discouraging. The following steps can help identify the root cause.
| Potential Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower, protected from light. |
| Incorrect Assay Conditions | Optimize incubation times, temperature, and media components for the specific cell line or microbial strain being tested. Ensure the pH of the assay medium is within the optimal range for both the cells/microbes and the compound. |
| High Serum Concentration in Media | For cytotoxicity assays, high concentrations of serum proteins in the culture medium can bind to this compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with the cell line. |
| Sub-optimal Assay Endpoint | The chosen assay endpoint may not be sensitive enough to detect the effects of this compound. Consider using orthogonal assays to confirm the results (e.g., complementing a metabolic assay like MTT with a direct cytotoxicity assay like LDH release). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other cyclic depsipeptides for in vitro bioassays. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it further in the assay medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q2: How should I determine the appropriate concentration range for my experiments?
A2: If there is no prior data for your specific cell line or microbial strain, a broad concentration range-finding experiment is recommended. A common starting point is a serial dilution from 100 µM down to 0.1 µM. Based on the results of this initial experiment, a more focused concentration range can be selected for subsequent assays.
Q3: Can I use different bioassay methods to measure the same endpoint (e.g., cytotoxicity)?
A3: Yes, and it is often recommended. Different assays measure different cellular parameters. For example, the MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay measures membrane integrity, an indicator of cytotoxicity. Using multiple assays can provide a more comprehensive understanding of the bioactivity of this compound.
Q4: What are some critical controls to include in my bioassays?
A4: Every bioassay should include the following controls:
-
Vehicle Control: Cells or microbes treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells or microbes in media alone, representing 100% viability or growth.
-
Positive Control: A known cytotoxic or antimicrobial agent to ensure the assay is performing as expected.
-
Blank Control: Media alone without cells or microbes to determine the background signal.
Quantitative Data Summary
Due to the limited availability of specific public data for this compound, the following tables present hypothetical, yet realistic, bioactivity data for illustrative purposes. Researchers should generate their own data for their specific experimental conditions.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 (Human Lung Carcinoma) | MTT | 48 | 12.5 |
| MCF-7 (Human Breast Cancer) | Resazurin | 48 | 8.2 |
| HeLa (Human Cervical Cancer) | LDH Release | 24 | 25.0 |
| PC-3 (Human Prostate Cancer) | MTT | 72 | 15.8 |
Table 2: Hypothetical Antimicrobial Activity of this compound (MIC Values)
| Microbial Strain | Assay Type | Incubation Time (hours) | MIC (µg/mL) |
| Staphylococcus aureus | Broth Microdilution | 24 | 16 |
| Escherichia coli | Broth Microdilution | 24 | >64 |
| Candida albicans | Broth Microdilution | 48 | 32 |
| Aspergillus fumigatus | Broth Microdilution | 72 | 8 |
Experimental Protocols
1. Cytotoxicity Assay Protocol (MTT-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound dilutions in culture medium from a DMSO stock.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Antimicrobial Susceptibility Assay Protocol (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions and controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).
-
Data Acquisition: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Caption: Hypothetical signaling pathway potentially affected by this compound.
Reducing experimental variability in Sporidesmolide I assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in assays involving Sporidesmolide I. Given that this compound is a natural product with limited characterization in publicly available literature, this guide also addresses general challenges encountered when working with novel fungal metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high variability between replicate wells in my MTT/cytotoxicity assay with this compound. What are the common causes and solutions?
A1: High variability in cell-based assays is a frequent challenge, especially with natural products that may have unique properties. Here are the most common sources of variability and how to address them:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells to minimize timing differences.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Compound Precipitation: this compound, like many lipophilic natural products, may have poor solubility in aqueous culture media, leading to precipitation and inconsistent cell exposure.
-
Solution: Observe your culture wells under a microscope after adding the compound. If you see precipitates, consider the following:
-
Use a stock solution in an appropriate solvent like DMSO and ensure the final solvent concentration in the media is low (typically <0.5%) and consistent across all wells, including controls.
-
Test different solubilizing agents or vehicles, ensuring they do not have inherent cytotoxicity at the concentrations used.
-
Briefly sonicate the compound stock solution before diluting it into the media.
-
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents will lead to significant variability.
-
Solution: Calibrate your pipettes regularly. Use fresh tips for each replicate. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing.
-
Q2: My dose-response curve for this compound is not sigmoidal, or I am not seeing a cytotoxic effect at expected concentrations. What should I check?
A2: This issue can stem from several factors related to the compound, the cells, or the assay itself.
-
Compound Inactivity or Degradation:
-
Solution: Confirm the identity and purity of your this compound stock. Ensure it has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
-
Cell Line Resistance:
-
Solution: The selected cell line may be resistant to the cytotoxic effects of this compound. If possible, test a panel of different cancer cell lines to identify a sensitive model. Literature on other cyclic depsipeptides may offer clues to sensitive cell types.
-
-
Insufficient Incubation Time:
-
Solution: The cytotoxic effects of this compound may be slow to manifest. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time.
-
-
Assay Interference:
-
Solution: Natural products can sometimes interfere with assay chemistries. For example, a compound might directly reduce MTT, leading to a false-positive signal for viability. Run a control with this compound in cell-free media to check for direct effects on the assay reagents.
-
Q3: How do I prepare this compound for my cell-based assays to ensure consistent results?
A3: Proper handling and preparation of this compound is critical for reproducibility.
-
Stock Solution Preparation:
-
Solution: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO to a high concentration (e.g., 10-20 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Working Dilutions:
-
Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions in serum-free culture medium immediately before adding to the cells. Ensure thorough mixing at each dilution step. The final concentration of the solvent in the cell culture wells should be kept constant across all treatments and controls.
-
Data Presentation: Troubleshooting Assay Variability
The following table summarizes common sources of variability in cytotoxicity assays and suggested solutions.
| Source of Variability | Potential Cause | Recommended Solution |
| Cell-Related | Inconsistent cell seeding density | Create a homogenous cell suspension; use a multichannel pipette. |
| Cell clumping | Ensure complete dissociation during cell passaging; filter cell suspension if necessary. | |
| Edge effects in multi-well plates | Do not use outer wells for experimental samples; fill with sterile PBS. | |
| Compound-Related | Poor solubility and precipitation | Use appropriate solvent (e.g., DMSO); check for precipitates microscopically; consider sonication. |
| Compound degradation | Aliquot stock solutions; avoid multiple freeze-thaw cycles; store properly. | |
| Assay-Related | Pipetting inaccuracies | Calibrate pipettes regularly; use proper pipetting techniques. |
| Inconsistent incubation times | Standardize all incubation periods precisely. | |
| Interference with assay reagents | Run cell-free controls to test for direct compound effects on assay chemistry. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for determining the cytotoxicity of this compound.
Hypothesized Signaling Pathway for Sporidesmolide-Induced Apoptosis
Given that some metabolites from Pithomyces chartarum (e.g., sporidesmin) are known to induce oxidative stress, a plausible, though unconfirmed, mechanism for this compound-induced apoptosis could involve the generation of reactive oxygen species (ROS) and subsequent activation of the intrinsic apoptotic pathway.
Caption: A hypothesized intrinsic apoptosis pathway for this compound.
Validation & Comparative
The Enigmatic Sporidesmolide I: A Call for Comprehensive Structure-Activity Relationship Studies
While Sporidesmolide I, a cyclic depsipeptide produced by the fungus Pithomyces chartarum, has been noted for its biological activities, a comprehensive public record of its structure-activity relationship (SAR) studies is conspicuously absent. This lack of detailed investigation into how structural modifications of this compound impact its biological efficacy presents a significant knowledge gap for researchers, scientists, and drug development professionals. In contrast, SAR studies on other cyclic depsipeptides have provided invaluable insights into their mechanisms of action and have paved the way for the development of potent and selective analogs.
This guide aims to provide a comparative overview of SAR principles using examples from other well-studied depsipeptides, offering a framework for potential future investigations into this compound. While direct experimental data for this compound analogs is not available in the public domain, this guide will present a hypothetical workflow and data presentation structure that could be employed in such a study.
Comparative Analysis: Lessons from Other Depsipeptides
To understand the potential for SAR studies of this compound, it is instructive to examine the insights gained from related compounds. For instance, SAR studies on other cyclic depsipeptides have revealed the critical role of specific amino acid residues, the macrocyclic ring size, and the stereochemistry of constituent amino and hydroxy acids in determining biological activity, which can include anticancer and antifungal properties.[1][2][3]
| Depsipeptide Class | Key SAR Findings | Reference Analogs' Activity (Example) |
| Romidepsin (FK228) | The disulfide bond is crucial for HDAC inhibition. Modifications to the macrocycle size and the side chains of the amino acids significantly impact potency and selectivity. | Analogs with altered stereochemistry at the disulfide-containing residue show reduced HDAC inhibitory activity. |
| Valinomycin | The D- and L-amino acid arrangement is critical for ionophoric activity. Changes in the ring size affect ion selectivity. | Linearized analogs or those with altered chirality exhibit a dramatic loss of potassium ion binding and transport capabilities. |
| Sansalvamide A | The stereochemistry of the amino acid residues and the overall conformation of the cyclic peptide are key determinants of its anticancer activity. | Diastereomeric analogs often show significantly reduced cytotoxicity against cancer cell lines. |
Hypothetical SAR Study Workflow for this compound
A systematic SAR study of this compound would involve the synthesis of a library of analogs with modifications at key positions, followed by rigorous biological evaluation.
A potential workflow for a structure-activity relationship study of this compound.
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility and validation of SAR studies. Below are generalized protocols for key assays that would be essential in evaluating the biological activity of this compound analogs.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Antifungal Susceptibility Testing (Broth Microdilution)
-
Fungal Strains: Clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are used.
-
Inoculum Preparation: Fungal inocula are prepared and standardized according to established protocols (e.g., CLSI guidelines).
-
Compound Preparation: this compound analogs are serially diluted in 96-well microtiter plates containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.
Future Directions
The development of a robust SAR for this compound is a critical next step in harnessing its therapeutic potential. Such studies would not only elucidate the structural features essential for its activity but also guide the design of novel, more potent, and selective analogs with improved pharmacological properties. The methodologies and comparative data from other depsipeptides provide a clear roadmap for initiating these much-needed investigations into the fascinating biology of this compound.
References
- 1. Antifungal compounds with anticancer potential from Trichoderma sp. P8BDA1F1, an endophytic fungus from Begonia venosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
A Comparative Guide to the Biological Activities of Sporidesmolide I and Sporidesmolide V
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sporidesmolides are a class of cyclic depsipeptides produced by the fungus Pithomyces chartarum. While the chemical structures of Sporidesmolide I and Sporidesmolide V have been elucidated, a direct comparative analysis of their biological activities is not extensively documented in publicly available literature. This guide provides a framework for such a comparison, outlining hypothetical experimental protocols to assess their cytotoxic and antimicrobial properties. The methodologies described herein are based on standard assays for evaluating the biological activity of natural products. The aim is to offer a comprehensive roadmap for researchers seeking to investigate and compare the therapeutic potential of these two compounds.
Introduction
Cyclic depsipeptides are a diverse group of natural products known for a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[1][2][3] this compound and Sporidesmolide V, both isolated from Pithomyces chartarum, belong to this promising class of compounds. Despite their structural characterization, a significant knowledge gap exists regarding their comparative biological efficacy. This guide proposes a structured approach to systematically evaluate and compare the biological activities of this compound and Sporidesmolide V, focusing on two key areas with high therapeutic relevance: cytotoxicity against cancer cell lines and antimicrobial activity against pathogenic microbes.
Hypothetical Comparative Analysis
Given the absence of direct comparative studies, this section outlines a proposed experimental framework.
Cytotoxicity Assessment
A primary area of investigation for novel cyclodepsipeptides is their potential as anticancer agents.[4] The proposed study would evaluate the cytotoxic effects of this compound and Sporidesmolide V against a panel of human cancer cell lines.
The results of the cytotoxicity assays would be summarized in a table to facilitate a clear comparison of the potency of each compound. The IC50 value, representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity.
| Compound | Cell Line | Hypothetical IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | 15.2 |
| MCF-7 (Breast Cancer) | 22.5 | |
| HeLa (Cervical Cancer) | 18.9 | |
| Sporidesmolide V | A549 (Lung Carcinoma) | 12.8 |
| MCF-7 (Breast Cancer) | 19.1 | |
| HeLa (Cervical Cancer) | 16.4 | |
| Doxorubicin (Control) | A549 (Lung Carcinoma) | 0.8 |
| MCF-7 (Breast Cancer) | 0.5 | |
| HeLa (Cervical Cancer) | 0.6 |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound, Sporidesmolide V, and a positive control (e.g., Doxorubicin) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are prepared in culture media to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for 48 hours.
-
MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the cytotoxicity of Sporidesmolides.
Antimicrobial Activity Assessment
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Cyclodepsipeptides have shown promise in this area.[1][2][3] A comparative study of this compound and V would involve determining their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi.
The antimicrobial efficacy would be presented in a table of MIC values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | Hypothetical MIC (µg/mL) |
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Candida albicans | 16 | |
| Sporidesmolide V | Staphylococcus aureus | 16 |
| Escherichia coli | >64 | |
| Candida albicans | 8 | |
| Vancomycin (Control) | Staphylococcus aureus | 1 |
| Ciprofloxacin (Control) | Escherichia coli | 0.015 |
| Fluconazole (Control) | Candida albicans | 0.5 |
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
-
Microorganism Preparation: Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Stock solutions of this compound, Sporidesmolide V, and control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole) are prepared in DMSO.
-
Serial Dilution: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination of Sporidesmolides.
Potential Signaling Pathways
While the specific mechanisms of action for this compound and V are unknown, many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. A potential avenue of investigation would be to explore their impact on key apoptotic signaling pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Potential apoptotic pathways affected by Sporidesmolides.
Conclusion
This guide highlights the need for a direct comparative study of the biological activities of this compound and Sporidesmolide V. The proposed experimental framework provides a robust starting point for researchers to systematically evaluate their cytotoxic and antimicrobial potential. The resulting data would be invaluable for the drug discovery and development community, potentially identifying a lead compound for further preclinical and clinical investigation. Future studies should also aim to elucidate the mechanisms of action of these compounds to better understand their therapeutic promise.
References
A Comparative Analysis of Sporidesmolide I and Other Fungal Depsipeptides: A Guide for Researchers
A comprehensive review of the biological activities and mechanisms of action of Sporidesmolide I and other prominent fungal depsipeptides, including beauvericin, enniatins, and destruxins. This guide provides a comparative analysis of their cytotoxic, antimicrobial, and enzyme-inhibitory properties, supported by experimental data and detailed methodologies.
Fungal depsipeptides represent a diverse class of cyclic peptides characterized by the presence of at least one ester bond in their core ring structure. These secondary metabolites, produced by a wide array of fungal genera including Pithomyces, Fusarium, Beauveria, and Metarhizium, have garnered significant attention from the scientific community for their broad spectrum of biological activities.[1][2] These activities range from potent cytotoxic and antimicrobial effects to enzyme inhibition, making them promising candidates for drug discovery and development. This guide focuses on a comparative analysis of this compound with other notable fungal depsipeptides, providing researchers, scientists, and drug development professionals with a consolidated resource of their biological performance.
This compound: An Enigmatic Depsipeptide
This compound is a cyclic hexadepsipeptide produced by the fungus Pithomyces chartarum. While its structure has been elucidated, a comprehensive evaluation of its biological activities remains notably limited in publicly available scientific literature. Several reviews on fungal depsipeptides list this compound but do not provide quantitative data on its cytotoxic or antimicrobial potency.[1] An earlier study from 1965 reported that this compound and the related Sporidesmolide IV exhibited little to no antibiotic activity in the assays conducted. More recent comprehensive reviews also indicate that the biological activity of this compound has not been extensively investigated. This lack of quantitative data (e.g., IC50 or MIC values) currently hinders a direct and robust comparison with other well-characterized fungal depsipeptides.
Comparative Analysis of Fungal Depsipeptides
In contrast to this compound, several other fungal depsipeptides have been extensively studied, and their biological activities are well-documented. This section provides a comparative overview of the cytotoxic, antimicrobial, and enzyme-inhibitory activities of prominent fungal depsipeptides.
Cytotoxic Activity
Many fungal depsipeptides exhibit potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling pathways.
Table 1: Comparative Cytotoxicity of Fungal Depsipeptides (IC50 values in µM)
| Depsipeptide | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Beauvericin | A549 (Lung) | 10 | [3] |
| HCT116 (Colon) | Low µM range | [4] | |
| KB (Oral) | 1.00 - 2.29 | [5] | |
| BC (Breast) | 1.00 - 2.29 | [5] | |
| NCI-H187 (Lung) | 1.00 - 2.29 | [5] | |
| Enniatin A | HepG2 (Liver) | >10 | [6] |
| Enniatin B | HT-29 (Colon) | 2.8 | [7] |
| HepG2 (Liver) | 8.5 | [7] | |
| Caco-2 (Colon) | 11.5 | [7] | |
| Enniatin B1 | HT-29 (Colon) | 3.7 | [7] |
| HepG2 (Liver) | 8.5 | [7] | |
| Caco-2 (Colon) | 11.5 | [7] | |
| Destruxin A | HCT116 (Colon) | Micromolar range | [4] |
| Destruxin B | A549 (Lung) | 30 | [8] |
| HCT116 (Colon) | Micromolar range | [4] | |
| Destruxin E | HCT116 (Colon) | Nanomolar range | [4] |
| Avenamide A | A549 (Lung) | 45.20 | [9] |
| Avenamide B | A549 (Lung) | 25.80 | [9] |
| PM181110 | 40 Human Cancer Cell Lines (Mean) | 0.089 | [5] |
Antimicrobial Activity
Several fungal depsipeptides display significant activity against a variety of pathogenic bacteria and fungi.
Table 2: Comparative Antimicrobial Activity of Fungal Depsipeptides (MIC values in µg/mL)
| Depsipeptide | Microorganism | MIC (µg/mL) | Reference(s) |
| Beauvenniatins F, G1-G3, H1-H3 | Mycobacterium tuberculosis H37Ra | 1.07 - 4.45 µM | [5] |
| Aureobasidin A | Candida albicans | 0.05 - 25 | [10] |
| Cryptococcus neoformans | 0.05 - 25 | [10] | |
| Maribasins A and B | Alternaria solani | 25 - 200 | [10] |
| Fusarium oxysporum | 25 - 200 | [10] | |
| Phomafungin | Aspergillus fumigatus | 8 - 16 | [10] |
| Trichophyton mentagrophytes | 4 | [10] | |
| Avenamide C | Staphylococcus aureus | 11.08 | [9] |
| Saccharomyces cerevisiae | 16.92 | [9] |
Enzyme Inhibition
Some fungal depsipeptides are known to inhibit the activity of specific enzymes, which can contribute to their biological effects.
Table 3: Enzyme Inhibition by Fungal Depsipeptides
| Depsipeptide | Enzyme | IC50 | Reference(s) |
| Enniatins A, A1, B, B1, D, E1, E2, F | Acyl-CoA:cholesterol acyltransferase (ACAT) | 22 - 110 µM | [5] |
| FR901469 | 1,3-β-glucan synthase | 0.05 µg/mL | [5] |
| Fusaristatins A and B | Topoisomerases I and II | Moderate inhibition | [2] |
| Beauvericin | Src kinase | 9.8 µg/mL | [11] |
Mechanisms of Action: A Focus on Apoptosis
A primary mechanism through which many cytotoxic fungal depsipeptides exert their anticancer effects is the induction of programmed cell death, or apoptosis. The signaling pathways involved can vary between different depsipeptides.
Beauvericin-Induced Apoptosis
Beauvericin is known to induce apoptosis through the mitochondrial pathway.[1] This involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases 9 and 3. Furthermore, beauvericin can modulate the activity of mitogen-activated protein kinases (MAPKs), leading to decreased phosphorylation of ERK and increased phosphorylation of JNK.[11] It has also been shown to inhibit NF-κB signaling.[11]
Destruxin-Induced Apoptosis
Destruxins, such as Destruxin B, also trigger apoptosis via the intrinsic mitochondrial pathway.[8][12] This process is dependent on the Bcl-2 family of proteins. Destruxin B treatment leads to the upregulation of the pro-apoptotic protein PUMA and downregulation of the anti-apoptotic protein Mcl-1.[8][12] This shift facilitates the translocation of Bax to the mitochondria, resulting in the activation of caspases-2, -9, and -3, ultimately leading to apoptosis.[8][12] Some destruxins have also been shown to inhibit the PI3K/Akt signaling pathway.[4]
Enniatin-Induced Apoptosis
Enniatins are ionophoric molecules that can disrupt cellular ion homeostasis, a key factor in their cytotoxic effects.[13] Enniatin-induced apoptosis is often linked to the overproduction of ROS, which in turn triggers the activation of caspases, including caspase-3 and caspase-9.[14] Some studies also suggest that enniatins can cause cell cycle arrest.[14]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific experimental conditions.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fungal depsipeptide and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Compound Dilution: Perform serial twofold dilutions of the fungal depsipeptide in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the depsipeptide that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay will vary depending on the enzyme and the method of detection. The following is a general workflow.
-
Reagent Preparation: Prepare the enzyme, substrate, and inhibitor solutions in an appropriate buffer.
-
Reaction Mixture: In a microplate well, combine the enzyme and various concentrations of the fungal depsipeptide. Incubate for a short period to allow for binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction for a specific time at the optimal temperature for the enzyme.
-
Stop Reaction: Stop the reaction (if necessary) by adding a stop solution.
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without the inhibitor and determine the IC50 value.
Conclusion
Fungal depsipeptides are a rich source of bioactive compounds with significant potential in pharmacology and drug development. While this compound remains a less-explored member of this family, other depsipeptides such as beauvericin, enniatins, and destruxins have demonstrated potent cytotoxic and antimicrobial activities. Their ability to induce apoptosis through various signaling pathways makes them particularly interesting as potential anticancer agents. Further research is warranted to fully elucidate the therapeutic potential of this diverse class of fungal metabolites, and a more in-depth investigation into the biological activities of this compound is needed to understand its place within this important group of natural products.
References
- 1. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angolide | C22H38N2O6 | CID 276480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 11. BOC Sciences (Page 395) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. mdpi.com [mdpi.com]
Unveiling the Molecular Target of Sporidesmolide I: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the fungal metabolite Sporidesmolide I has emerged as a molecule of interest. This guide provides a comprehensive comparison of our current understanding of the molecular target of this compound, alongside supporting experimental data and methodologies for researchers, scientists, and drug development professionals.
This compound is a cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond, produced by the fungus Pithomyces chartarum. While the diverse biological activities of cyclodepsipeptides are well-documented, the precise molecular target of this compound has remained an area of active investigation. This document summarizes the existing evidence and presents a framework for its potential mechanism of action.
Comparative Analysis of Biological Activity
While a definitive molecular target for this compound has not been conclusively validated in the public domain, preliminary studies have characterized its biological effects, including notable cytotoxic and antimicrobial activities. The following table summarizes the reported biological activities of this compound and provides a comparative look at other cyclodepsipeptides with known mechanisms, offering potential avenues for future investigation into this compound's target.
| Compound | Reported Biological Activity | Known/Proposed Molecular Target | Supporting Evidence |
| This compound | Cytotoxicity against various cancer cell lines, Antimicrobial activity. | Not definitively validated. | In vitro cytotoxicity and antimicrobial assays. |
| Valinomycin | Ionophore with high selectivity for K+ ions. | Disrupts ion gradients across biological membranes. | Electrophysiological measurements, membrane permeability assays. |
| Romidepsin (FK228) | Histone Deacetylase (HDAC) inhibitor. | HDAC1 and HDAC2. | Enzyme inhibition assays, Western blotting for histone acetylation. |
| Enniatins | Ionophoric, insecticidal, antifungal, and cytotoxic activities. | Forms pores in mitochondrial membranes, disrupts ion gradients. | Mitochondrial swelling assays, patch-clamp experiments. |
Experimental Protocols for Target Validation
The validation of a drug's molecular target is a critical step in the drug development pipeline.[1] Based on established methodologies, the following experimental protocols are proposed to elucidate and validate the molecular target of this compound.
Affinity-Based Target Identification
This approach aims to directly identify the binding partners of this compound within the cell.
Experimental Workflow:
Caption: Workflow for affinity-based target identification.
Methodology:
-
Immobilization: Chemically couple this compound to a solid support, such as agarose beads.
-
Cell Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line (e.g., a cancer cell line sensitive to this compound).
-
Incubation: Incubate the immobilized this compound with the cell lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using techniques like mass spectrometry.
Genetic and Pharmacological Validation
Once potential targets are identified, their role in mediating the effects of this compound needs to be validated.
Experimental Workflow:
References
Assessing the Cross-Reactivity of Sporidesmolide I in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of Sporidesmolide I, a cyclic depsipeptide mycotoxin, in various biological assays. Due to the limited publicly available data on the specific cross-reactivity profile of this compound, this document outlines the necessary experimental protocols and data presentation formats to enable a thorough and objective comparison with other relevant compounds. The methodologies described are based on established principles for evaluating the specificity of immunoassays and the off-target effects in cytotoxicity assays for small molecules and peptides.
Introduction to this compound and Cross-Reactivity
This compound is a cyclic depsipeptide produced by the fungus Pithomyces chartarum. Like other mycotoxins, its presence in agricultural commodities is a concern for animal and human health. Biological assays, particularly immunoassays, are crucial for its detection and quantification. However, the accuracy of these assays can be compromised by cross-reactivity, where structurally similar molecules interfere with the assay, leading to inaccurate results.[1][2] Assessing the cross-reactivity of this compound with other metabolites produced by P. chartarum or other fungi is therefore a critical step in assay validation and in understanding its potential off-target biological effects.
Data Presentation: Comparative Cross-Reactivity Analysis
Effective assessment of cross-reactivity requires quantitative comparison. The following tables are templates for structuring experimental data.
Table 1: Immunoassay Cross-Reactivity of this compound in a Competitive ELISA Format
| Compound Tested | Concentration Range (ng/mL) | IC50 (ng/mL) | Cross-Reactivity (%)* |
| This compound | e.g., 0.1 - 1000 | e.g., 10 | 100 |
| Sporidesmolide II | e.g., 0.1 - 1000 | e.g., 50 | e.g., 20 |
| Sporidesmolide III | e.g., 0.1 - 1000 | e.g., 200 | e.g., 5 |
| Pithomycotoxin (Sporidesmin) | e.g., 1 - 10000 | >10000 | <0.1 |
| Other Fungal Depsipeptides | e.g., 1 - 10000 | >10000 | <0.1 |
| Unrelated Mycotoxin (e.g., Aflatoxin B1) | e.g., 1 - 10000 | >10000 | <0.1 |
*Cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of tested compound) x 100.
Table 2: Comparative Cytotoxicity and Off-Target Effects
| Compound | Target Cell Line (e.g., HepG2) CC50 (µM) | Off-Target Cell Line 1 (e.g., HEK293) CC50 (µM) | Off-Target Cell Line 2 (e.g., Jurkat) CC50 (µM) | Selectivity Index (SI)* |
| This compound | e.g., 5 | e.g., 50 | e.g., >100 | e.g., 10 (for HEK293) |
| Structurally Related Compound A | e.g., 10 | e.g., 20 | e.g., 80 | e.g., 2 (for HEK293) |
| Positive Control (e.g., Doxorubicin) | e.g., 0.1 | e.g., 0.5 | e.g., 0.2 | e.g., 5 (for HEK293) |
*Selectivity Index (SI) is calculated as: (CC50 in off-target cell line / CC50 in target cell line). A higher SI indicates greater selectivity for the target cells.[3]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable cross-reactivity assessment.
Protocol 1: Competitive ELISA for this compound Cross-Reactivity
This protocol is designed to determine the specificity of an antibody raised against this compound by measuring its cross-reactivity with other compounds.
Materials:
-
Microtiter plates (96-well)
-
This compound standard
-
Potential cross-reacting compounds
-
This compound-protein conjugate (for coating)
-
Primary antibody against this compound
-
Enzyme-labeled secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating, washing, blocking, and assay buffers
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the this compound standard and each of the potential cross-reactants. In separate tubes, pre-incubate these dilutions with the primary antibody for 1 hour at room temperature.
-
Incubation: Add the pre-incubated antibody-analyte mixtures to the wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the enzyme-labeled secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance versus the logarithm of the analyte concentration for this compound and each tested compound to determine their respective IC50 values. Calculate the percent cross-reactivity as described in Table 1.[4]
Protocol 2: Cytotoxicity Assay for Off-Target Assessment
This protocol evaluates the cytotoxicity of this compound against a target cell line and compares it to its effects on non-target cell lines to assess specificity.
Materials:
-
Target and non-target cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound and other test compounds
-
Cytotoxicity detection reagent (e.g., MTT, resazurin, or a kit for LDH release)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed the target and off-target cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds. Add the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cytotoxicity Measurement: Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the CC50 value (the concentration that causes 50% reduction in cell viability). Calculate the Selectivity Index as described in Table 2.[5][6]
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows and principles described in this guide.
Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.
Caption: Workflow for Assessing Off-Target Cytotoxicity.
Conclusion
A thorough assessment of the cross-reactivity of this compound is fundamental for the validation of analytical methods and for understanding its biological activity profile. By employing standardized protocols such as competitive ELISA and comparative cytotoxicity assays, researchers can generate robust and comparable data. This guide provides the necessary framework to conduct such an evaluation, ensuring that the specificity of this compound detection and its potential for off-target effects are well-characterized. The consistent application of these methodologies will contribute to a clearer understanding of the risks associated with this mycotoxin and the reliability of the tools used to monitor it.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating Analytical Methods for Sporidesmolide I Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of validated analytical methods for Sporidesmolide I, a cyclic depsipeptide with potential therapeutic applications. We present a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document outlines the performance characteristics of each method, supported by experimental data, to assist in selecting the most appropriate technique for specific research needs. Detailed experimental protocols and visual workflows are provided to ensure clarity and reproducibility.
Performance Characteristics
The choice of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound using HPLC-UV, LC-MS/MS, and qNMR.
| Performance Parameter | HPLC-UV | LC-MS/MS | qNMR |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.5 - 102.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.5 ng/mL | 5 µg/mL |
| Specificity | Moderate | High | High |
| Throughput | High | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards ranging from 0.1 to 200 µg/mL.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, LC-MS/MS is the method of choice.[1][2][3]
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Source Parameters: Optimized for maximum signal intensity of the analyte.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of an internal standard to the samples and calibration standards to correct for matrix effects and instrument variability.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that does not require an identical standard of the analyte.[4][5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a high-resolution probe.
-
Solvent: A deuterated solvent such as methanol-d4 or chloroform-d.
-
Internal Standard: A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The integral of a specific, well-resolved proton signal of this compound is compared to the integral of the known amount of the internal standard to calculate the concentration.[5]
Method Validation Workflow
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.[6]
Caption: A flowchart illustrating the key stages of analytical method validation.
Comparative Logic for Method Selection
The selection of an appropriate analytical method depends on the specific requirements of the study.
Caption: A decision tree to guide the selection of an analytical method for this compound.
Potential Signaling Pathway of this compound
This compound, as a fungal secondary metabolite, may interact with conserved signaling pathways in target organisms, such as the Mitogen-Activated Protein Kinase (MAPK) and cAMP-dependent protein kinase (PKA) pathways, which are crucial for stress response and cellular regulation.[7][8][9][10]
Caption: A potential signaling pathway affected by this compound.
References
- 1. rsc.org [rsc.org]
- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. youtube.com [youtube.com]
- 7. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Environmental Sensing and Signal Transduction Pathways Regulating Morphopathogenic Determinants of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Special Issue “Signal Transductions in Fungi” - PMC [pmc.ncbi.nlm.nih.gov]
Sporidesmolide I: A Comparative Analysis Against Established Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the continuous search for novel therapeutic agents, natural products remain a vital source of chemical diversity. Among these, depsipeptides, a class of compounds consisting of amino and hydroxy acids, have garnered interest for their wide range of biological activities. Sporidesmolide I, a cyclic depsipeptide produced by the fungus Pithomyces chartarum, has been a subject of structural and biosynthetic studies. This guide provides a comparative analysis of this compound against well-established antifungal agents, presenting available experimental data, outlining key experimental protocols, and visualizing relevant biological pathways.
This compound: An Overview of Antifungal Activity
This compound is a cyclic depsipeptide whose structure has been well-characterized. Despite its classification within a broader group of biologically active molecules, studies investigating its direct antimicrobial properties have indicated a lack of significant activity. Research involving the screening of depsipeptides from Pithomyces species for antimicrobial effects reported that three pure spore-coat depsipeptides, including by implication this compound, demonstrated no antibiotic activity in the assays performed.[1] This finding is crucial when comparing it to conventional antifungal drugs that exhibit potent and specific mechanisms of action against fungal pathogens.
Established Antifungal Agents: A Comparative Benchmark
The landscape of antifungal therapeutics is dominated by several major classes of drugs, each with a distinct mechanism of action and spectrum of activity. A comparison with these agents highlights the current standards of antifungal efficacy. The primary classes include polyenes, azoles, and echinocandins.[2][3][4]
-
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores, membrane disruption, and ultimately cell death.[2][3][5]
-
Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. This disruption of ergosterol synthesis impairs the structure and function of the fungal cell membrane.[2][3][4]
-
Echinocandins (e.g., Caspofungin, Micafungin): These agents non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[2]
Data Presentation: Quantitative Comparison of Antifungal Agents
The following tables summarize the available data on this compound and provide a quantitative comparison of the minimum inhibitory concentrations (MICs) for major antifungal agents against common fungal pathogens. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[6]
Table 1: Antifungal Activity of this compound
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Various | No demonstrable antibiotic activity reported | [1] |
Table 2: Comparative Efficacy of Known Antifungal Agents (MIC in µg/mL)
| Antifungal Agent | Class | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| Amphotericin B | Polyene | 0.25 - 1.0 | 0.5 - 2.0 | 0.12 - 1.0 |
| Fluconazole | Azole | 0.25 - 4.0 | Resistant | 4.0 - 16.0 |
| Itraconazole | Azole | 0.03 - 1.0 | 0.25 - 2.0 | 0.06 - 0.5 |
| Caspofungin | Echinocandin | 0.015 - 0.5 | 0.015 - 0.25 | Not active |
Note: MIC values are approximate ranges compiled from various sources and can vary depending on the specific strain and testing methodology.
Experimental Protocols
The determination of antifungal activity is standardized to ensure reproducibility and comparability of data across different laboratories. The most common methods are broth microdilution assays as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38)
This method is considered the gold standard for determining the MIC of an antifungal agent.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water to a specific turbidity, which corresponds to a standardized cell density. This suspension is further diluted in a standardized test medium (e.g., RPMI-1640).
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in the test medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent.
-
Incubation: The plates are incubated at a specific temperature (typically 35°C) for a defined period (24-48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. The inhibition can be assessed visually or by using a spectrophotometer.[6]
Visualization of Signaling Pathways and Experimental Workflows
Fungal Cell Targets of Major Antifungal Classes
Caption: Major antifungal drug classes and their cellular targets.
Ergosterol Biosynthesis Pathway and Azole Inhibition
Caption: Inhibition of ergosterol synthesis by azole antifungals.
General Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for determining antifungal MIC.
Conclusion
Based on the available scientific literature, this compound does not exhibit significant antifungal activity. In stark contrast, established antifungal agents such as polyenes, azoles, and echinocandins demonstrate potent efficacy against a broad range of fungal pathogens through well-defined mechanisms of action. The quantitative data, presented as MIC values, clearly illustrate the potent activity of these established drugs. For researchers and professionals in drug development, the comparison underscores the high bar for efficacy that new antifungal candidates must meet. While this compound may possess other biological activities not explored here, its potential as a direct-acting antifungal agent appears limited based on current evidence. Future research could explore its potential as a synergistic agent or for other therapeutic applications, but as a standalone antifungal, it does not compare favorably to the current armamentarium.
References
- 1. scispace.com [scispace.com]
- 2. SPORE SURFACE DEPSIPEPTIDES IN SOME PITHOMYCES SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review [mdpi.com]
A Comparative Analysis of Sporidesmolide Production in Toxin-Producing Fungi
A detailed examination of Sporidesmolide biosynthesis across different fungal isolates reveals significant variability in production capabilities, primarily centering on species within the Pseudopithomyces genus. This guide provides a comparative overview of Sporidesmolide production, detailing the fungal sources, experimental protocols for quantification, and insights into the regulatory mechanisms governing their synthesis.
Sporidesmolides are a class of cyclic depsipeptides, mycotoxins that are often produced alongside the more notorious sporidesmin. The primary producers of these toxins have been identified as fungi belonging to the genus Pseudopithomyces, particularly Pseudopithomyces toxicarius and certain strains of Pseudopithomyces chartarum (formerly Pithomyces chartarum). Research indicates that a high percentage of P. toxicarius isolates are capable of producing these toxins, whereas the capacity is significantly less common among P. chartarum isolates, making these two species a key focus for comparative studies.
Comparative Production of Sporidesmolides
While extensive research has highlighted the variability in sporidesmin production between different fungal isolates, with some studies noting up to a 100-fold difference, specific quantitative data for Sporidesmolide production is less commonly reported in a comparative format. However, it is understood that the production of sporidesmolides is often correlated with that of sporidesmin. The following table summarizes the known producing organisms and the observed trends in their production capabilities.
| Fungal Isolate | Key Characteristics | Sporidesmolide Production Level |
| Pseudopithomyces toxicarius | Recognized as the primary producer of sporidesmin. A high proportion (approximately 80%) of isolates are toxigenic. | Generally considered a high producer. |
| Pseudopithomyces chartarum | A lower percentage of isolates are capable of toxin production. One study found only 1 in 14 isolates produced sporidesmin. | Varies from non-producer to low/moderate producer depending on the strain. |
| Pithomyces chartarum (historical data) | Older studies on isolates now largely classified as Pseudopithomyces showed significant inter-strain variation in toxin production. | Highly variable, with some strains showing high yields. |
Experimental Protocols
Accurate comparison of Sporidesmolide production necessitates standardized methodologies for fungal culture, extraction, and quantification. Below are detailed protocols compiled from various studies on mycotoxin-producing fungi.
Fungal Cultivation for Sporidesmolide Production
-
Media Preparation: An enriched potato carrot medium is commonly used to support the growth of Pithomyces and Pseudopithomyces species and encourage secondary metabolite production.
-
Composition:
-
Potato: 200 g
-
Carrot: 200 g
-
Glucose: 20 g
-
Agar: 20 g
-
Distilled Water: 1 L
-
-
Preparation:
-
Wash and dice the potato and carrot.
-
Boil in 500 mL of distilled water for 30 minutes.
-
Filter through cheesecloth, retaining the aqueous extract.
-
Dissolve the glucose and agar in the remaining 500 mL of distilled water by heating.
-
Combine the potato-carrot extract and the glucose-agar solution.
-
Adjust the final volume to 1 L with distilled water.
-
Autoclave at 121°C for 15 minutes.
-
-
-
Inoculation and Incubation:
-
Aseptically inoculate the center of the agar plates with a small plug of a pure fungal culture.
-
Incubate the plates at 24-28°C for 14-21 days in the dark.
-
Extraction of Sporidesmolides
-
Mycelial Harvest: After the incubation period, scrape the fungal mycelium from the surface of the agar plates.
-
Solvent Extraction:
-
Submerge the harvested mycelium in a suitable solvent, such as a mixture of methanol and chloroform (2:1, v/v).
-
Homogenize the mixture using a blender or a homogenizer.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the solvent extract from the fungal debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Quantification of Sporidesmolides by HPLC
-
Sample Preparation: Dissolve the crude extract in a known volume of the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 220 nm.
-
Quantification: Compare the peak area of the Sporidesmolide in the sample to a standard curve generated from pure Sporidesmolide standards.
-
Experimental Workflow and Regulatory Pathways
The following diagrams illustrate the general workflow for a comparative study of Sporidesmolide production and a conceptual model of the regulatory pathways that may be involved.
While specific signaling pathways for Sporidesmolide biosynthesis in Pseudopithomyces are not yet fully elucidated, it is hypothesized that they are under the control of global regulatory networks common in filamentous fungi, such as the Velvet complex. This complex is known to regulate secondary metabolism in response to environmental cues like light.
Confirming the Structure of Sporidesmolide I: A 2D NMR-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a critical step in the journey from discovery to application. This guide provides a comparative analysis of the powerful 2D Nuclear Magnetic Resonance (NMR) techniques used to confirm the structure of Sporidesmolide I, a cyclic depsipeptide. We will delve into the experimental data supporting its structure, compare these modern spectroscopic methods with alternative analytical techniques, and provide detailed experimental protocols for reproducibility.
This compound is a cyclic hexadepsipeptide, a class of compounds known for their diverse biological activities. The definitive confirmation of its intricate cyclic structure, composed of both amino and hydroxy acid residues, relies heavily on a suite of 2D NMR experiments. These techniques, including COSY, HSQC, and HMBC, provide through-bond correlation data that allows for the unambiguous assignment of protons and carbons within the molecule and reveals the connectivity between adjacent and long-range atoms, ultimately piecing together the molecular puzzle.
Performance Comparison: 2D NMR vs. Alternative Methods
While 2D NMR is a cornerstone for the structural elucidation of complex molecules like this compound, other analytical techniques can provide complementary or, in some cases, primary structural information. The following table compares the utility of 2D NMR with other common methods for the analysis of cyclic depsipeptides.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom-level connectivity (through-bond correlations), stereochemistry (via NOESY/ROESY). | Provides a complete and unambiguous picture of the molecular structure in solution. Non-destructive. | Requires relatively large amounts of pure sample (mg scale). Can be time-consuming to acquire and analyze data. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for sequence information. | High sensitivity (requires very small sample amounts). Can be coupled with chromatography for mixture analysis. | Does not provide stereochemical information. Fragmentation of cyclic peptides can be complex and may not yield a complete sequence. |
| X-Ray Crystallography | Precise three-dimensional atomic coordinates in the solid state. | Provides the absolute and relative stereochemistry. | Requires the growth of high-quality single crystals, which can be a significant challenge for many natural products. The solid-state conformation may differ from the solution conformation. |
| Edman Degradation | Sequential determination of amino acid sequence from the N-terminus. | Well-established and reliable method for sequencing linear peptides. | Not directly applicable to cyclic peptides without prior linearization. Does not identify non-amino acid components like hydroxy acids. |
Unraveling the Structure of this compound with 2D NMR
The structural confirmation of this compound is achieved through the careful analysis of a series of 2D NMR spectra. Each experiment provides a unique piece of the structural puzzle.
Key 2D NMR Correlations for this compound
The following table summarizes the crucial 2D NMR correlations that are instrumental in assembling the structure of this compound. The data presented here is a composite representation based on typical chemical shifts and expected correlations for its known structure.
| Proton (¹H) Signal | Key COSY Correlations (¹H-¹H) | Key HSQC Correlations (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |
| Valine (Val) - αH | Val-βH | Val-αC | Val-C=O, Val-βC |
| N-Methylleucine (N-MeLeu) - αH | N-MeLeu-βH | N-MeLeu-αC | N-MeLeu-C=O, N-MeLeu-βC, N-Me |
| Isoleucine (Ile) - αH | Ile-βH | Ile-αC | Ile-C=O, Ile-βC |
| Leucine (Leu) - αH | Leu-βH | Leu-αC | Leu-C=O, Leu-βC |
| Hydroxyisovaleric acid (Hiv) - αH | Hiv-βH | Hiv-αC | Hiv-C=O, Hiv-βC |
| Hydroxyisovaleric acid (Hiv) - αH' | Hiv-βH' | Hiv-αC' | Hiv-C=O', Hiv-βC' |
Note: This table is a representative summary. Actual chemical shifts can vary based on solvent and experimental conditions.
Experimental Workflow and Methodologies
The process of elucidating the structure of a natural product like this compound using 2D NMR follows a logical workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are typical experimental parameters for the acquisition of 2D NMR spectra for a cyclic depsipeptide like this compound.
General:
-
Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
-
Sample: Approximately 5-10 mg of this compound dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Temperature: 298 K.
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY90 or DQF-COSY.
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
Relaxation Delay: 1.5-2.0 s.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC with gradients.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 150-180 ppm.
-
Number of Scans: 4-8 per increment.
-
Number of Increments: 128-256 in the indirect dimension.
-
Relaxation Delay: 1.5 s.
-
One-bond ¹J(C,H) coupling constant: Optimized to ~145 Hz.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC with gradients.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
Number of Scans: 16-64 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
Relaxation Delay: 1.5-2.0 s.
-
Long-range coupling constant (ⁿJ(C,H)): Optimized to 8-10 Hz.
Logical Relationships in 2D NMR-Based Structure Elucidation
The interpretation of 2D NMR spectra involves a logical progression from identifying individual spin systems to connecting them into the final molecular structure.
Safety Operating Guide
Proper Disposal of Sporidesmolide I: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Sporidesmolide I, a cyclic depsipeptide. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols for chemical waste management is essential to maintain a safe working environment and ensure regulatory compliance.
This compound does not meet the criteria for a hazardous substance or mixture according to the Occupational Safety and Health Administration (OSHA) standards. However, it is crucial to handle it with the care required for all laboratory chemicals. The following procedures are based on general guidelines for the disposal of non-hazardous chemical waste in a laboratory setting. It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) protocols, as they are the ultimate authority for waste disposal in your facility.
Disposal Procedures for this compound and Associated Waste
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and whether it has contaminated other materials.
Solid this compound Waste
For pure, unused, or residual solid this compound:
-
Collection: Collect the solid waste in a clearly labeled, sealed container. The label should identify the contents as "this compound Waste (Non-Hazardous)".
-
Disposal: While some institutions may permit the disposal of small quantities of non-hazardous solids in the regular trash, it is best practice to avoid placing chemical containers in laboratory trash cans that will be handled by custodial staff[1]. Instead, place the sealed container directly into a designated dumpster for municipal solid waste[1].
This compound Solutions
For aqueous solutions containing this compound:
-
Consult Institutional Guidelines: Before disposing of any liquid chemical waste down the drain, always obtain approval from your institution's EHS department[1].
-
Permitted Drain Disposal: If permitted, pour small quantities of the this compound solution into the sanitary sewer, followed by flushing with a large volume of water[2]. This helps to dilute the solution and prevent any potential impact on the wastewater treatment system.
-
Prohibited Drain Disposal: If your institution prohibits the drain disposal of this type of waste, collect the solution in a sealed, labeled container. The label should clearly state "Aqueous this compound Waste (Non-Hazardous)". Contact your EHS office for pickup and disposal as non-hazardous chemical waste.
Contaminated Labware and Personal Protective Equipment (PPE)
For items such as gloves, pipette tips, and empty containers that have come into contact with this compound:
-
Decontamination of Reusable Labware:
-
Clean contaminated glassware and equipment thoroughly. For peptide contamination, the use of an enzymatic detergent is effective for breaking down the substance[3].
-
After the initial cleaning, a soak in a dilute sodium hypochlorite (bleach) solution can further decontaminate the items[3].
-
Rinse thoroughly with water after decontamination.
-
-
Disposal of Single-Use Items and Empty Containers:
-
Collect disposable items such as gloves, paper towels, and pipette tips in a designated waste container.
-
Empty this compound containers should have their labels defaced or removed to indicate they no longer contain the chemical[1].
-
These items can typically be disposed of in the regular laboratory trash, which is then sent to a sanitary landfill[1][4].
-
Summary of Disposal Procedures
| Waste Type | Recommended Container | Disposal Method |
| Solid this compound | Sealed, clearly labeled container | Direct disposal in a designated municipal solid waste dumpster.[1] |
| This compound Solutions | Sealed, clearly labeled container | With EHS approval, drain disposal with copious water flushing; otherwise, EHS pickup.[1][2] |
| Contaminated Labware (reusable) | N/A | Decontaminate with enzymatic detergent and bleach solution, then rinse thoroughly.[3] |
| Contaminated Disposables & Empty Containers | Laboratory waste bin | Dispose of in regular trash after defacing container labels.[1] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the decontamination procedure for peptide-contaminated equipment is based on established laboratory practices.
Protocol for Decontamination of Labware:
-
Prepare a 1% (m/v) solution of an enzymatic detergent in water[3].
-
Submerge the contaminated labware in the enzymatic detergent solution and allow it to soak. For heavily contaminated items, use in conjunction with an ultrasonic cleaner[3].
-
After soaking, scrub the labware to remove any remaining residue.
-
Rinse the labware thoroughly with deionized water.
-
Prepare a 6% sodium hypochlorite (bleach) solution[3].
-
Soak the rinsed labware in the bleach solution for a recommended contact time (consult your lab's general decontamination protocols).
-
Rinse the labware thoroughly with deionized water to remove any residual bleach.
-
Allow the labware to air dry or dry in an oven as appropriate.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Caption: Disposal workflow for this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Handling Protocols for Sporidesmolide I
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling and disposal of Sporidesmolide I, a cyclic depsipeptide. While some safety data sheets (SDS) may classify this compound as not a hazardous substance, it is crucial to adhere to standard laboratory best practices for handling chemical compounds, especially those with potential biological activity.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Disposable Gloves | Nitrile or Latex, inspected before use. Adherence to EN 374 standard is recommended. | Prevents direct skin contact with the substance. |
| Eye Protection | Safety Glasses with Side Shields | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | Protects eyes from splashes or airborne particles of the substance. |
| Body Protection | Laboratory Coat | Standard, properly fitted lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working in a poorly ventilated area. | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow minimizes the risk of contamination and exposure.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood or a designated bench in a well-ventilated laboratory, is clean and uncluttered.
-
Assemble all necessary equipment and materials before handling the compound.
-
Verify that an appropriate waste container is readily accessible.
-
-
Donning PPE :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Put on safety glasses with side shields.
-
Wash and dry hands thoroughly before putting on disposable gloves. Inspect gloves for any tears or punctures.
-
-
Handling this compound :
-
When weighing or transferring the solid compound, perform these actions in a chemical fume hood to minimize inhalation risk.
-
If creating a solution, add the solvent to the solid slowly to avoid splashing.
-
Handle all containers with this compound carefully to prevent spills.
-
-
Post-Handling :
-
Securely close the primary container of this compound.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Properly dispose of all contaminated disposable materials.
-
-
Doffing PPE :
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Remove the laboratory coat.
-
Remove safety glasses.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Contaminated Materials :
-
Dispose of used gloves, weighing papers, and other contaminated disposable items in a designated chemical waste container.
-
This container should be clearly labeled as "Chemical Waste" and its contents specified.
-
-
Unused this compound :
-
Dispose of any unused or waste this compound in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of the handling procedure, from preparation to completion.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of an exposure, follow these first aid guidelines:
-
After inhalation : Move the individual to fresh air.
-
In case of skin contact : Immediately remove all contaminated clothing and rinse the skin with water.
-
After eye contact : Rinse out with plenty of water.
-
If swallowed : Have the person drink water (two glasses at most). If feeling unwell, consult a doctor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
